(2Z)-2-Methyl-3-phenylbut-2-enedioic acid
Description
Properties
IUPAC Name |
(Z)-2-methyl-3-phenylbut-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7(10(12)13)9(11(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYRVJWWRBMLMI-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/C(=O)O)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Protocol: Stereoselective Synthesis of (2Z)-2-Methyl-3-phenylbut-2-enedioic Acid
This guide details the synthesis of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid , commonly referred to as Methylphenylmaleic Acid . This compound is a critical dicarboxylic acid scaffold used in the synthesis of bioactive heterocycles (e.g., phenyl-substituted maleimides) and as a building block in polymer chemistry.
The protocol prioritizes stereochemical purity . The primary challenge in synthesizing substituted butenedioic acids is controlling the E/Z isomerism. This workflow utilizes a thermodynamic trap—the formation of the cyclic anhydride—to force the mixture entirely into the desired (2Z) configuration before final hydrolysis.
Retrosynthetic Logic & Strategy
The synthesis is designed around the Perkin-Dieckmann Condensation principle, coupling an aromatic ester with an
-
Disconnection: The C2-C3 double bond.
-
Precursors: Ethyl Phenylacetate (Nucleophile) and Ethyl Pyruvate (Electrophile).
-
Stereocontrol Mechanism: The initial condensation yields a mixture of E (fumaric) and Z (maleic) diesters. Direct hydrolysis yields mixed acids. To isolate the (2Z) isomer, the crude acid mixture is dehydrated to Methylphenylmaleic Anhydride . The geometric constraints of the anhydride ring force the Z-configuration. Subsequent mild hydrolysis yields the pure (2Z)-acid.
Reaction Pathway Visualization
Figure 1: Strategic pathway utilizing the anhydride intermediate as a stereochemical filter.
Experimental Reagents & Stoichiometry
Scale: 100 mmol Target (Theoretical).
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| Ethyl Phenylacetate | 164.20 | 1.0 | 16.4 g (15.8 mL) | Nucleophilic Precursor |
| Ethyl Pyruvate | 116.12 | 1.2 | 13.9 g (13.3 mL) | Electrophilic Precursor |
| Sodium Ethoxide | 68.05 | 1.5 | 10.2 g | Base (Catalyst) |
| Ethanol (Absolute) | 46.07 | Solvent | 150 mL | Reaction Medium |
| Acetic Anhydride | 102.09 | Excess | 50 mL | Cyclizing Agent |
| Sodium Hydroxide (10%) | 40.00 | Excess | 200 mL | Saponification Agent |
Step-by-Step Synthesis Protocol
Phase 1: Claisen-Type Condensation
Objective: Form the carbon skeleton via enolate attack.
-
Preparation of Base: In a dry 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add 150 mL absolute ethanol . Slowly add 10.2 g sodium ethoxide (or prepare in situ by dissolving 3.5 g sodium metal). Stir until fully dissolved.
-
Addition of Nucleophile: Cool the solution to 0°C in an ice bath. Add 16.4 g Ethyl Phenylacetate dropwise over 15 minutes. Stir for 30 minutes to generate the enolate.
-
Condensation: Add 13.9 g Ethyl Pyruvate dropwise. The reaction is exothermic; maintain temperature <10°C during addition.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. The solution will darken (yellow/orange).
-
Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in 200 mL diethyl ether and wash with cold dilute HCl (1M) to neutralize the base. Dry the organic layer over MgSO₄ and concentrate to yield the crude Diester Intermediate (yellow oil).
Phase 2: Saponification to Crude Diacid
Objective: Hydrolyze ester groups to free carboxylic acids.
-
Hydrolysis: Suspend the crude diester oil in 200 mL 10% NaOH solution.
-
Reflux: Heat to reflux for 3 hours until the oil phase disappears and the solution becomes homogeneous.
-
Acidification: Cool the solution to 0°C. Acidify carefully with concentrated HCl to pH ~1. A heavy precipitate will form.
-
Isolation: Filter the solid. This is a mixture of (2E) and (2Z) acids. Do not purify yet. Dry the solid thoroughly in a vacuum oven at 50°C.
Phase 3: Stereochemical Locking (Anhydride Formation)
Objective: Convert the E/Z mixture entirely to the Z-anhydride.
-
Cyclization: Place the dry crude diacid in a 250 mL RBF. Add 50 mL Acetic Anhydride .
-
Thermodynamic Forcing: Reflux the mixture for 2 hours.
-
Mechanistic Note: The (2Z)-acid cyclizes directly. The (2E)-acid cannot cyclize but, under these conditions, undergoes acid-catalyzed isomerization to the (2Z) form, which is then trapped as the anhydride.
-
-
Isolation: Concentrate the reaction mixture on a rotary evaporator to remove excess acetic anhydride and acetic acid.
-
Purification: Recrystallize the residue from toluene/hexane (1:1) .
-
Target Product: 3-methyl-4-phenylmaleic anhydride (Canary yellow crystals).
-
Checkpoint: Verify MP (approx. 98-102°C) or IR (characteristic anhydride doublets at ~1770 and 1840 cm⁻¹).
-
Phase 4: Final Hydrolysis to (2Z)-Acid
Objective: Open the ring to yield the pure cis-diacid.
-
Ring Opening: Suspend the purified anhydride in 50 mL distilled water .
-
Reaction: Heat to 60°C with vigorous stirring for 1 hour. The hydrophobic anhydride will slowly dissolve as it hydrolyzes to the hydrophilic diacid.
-
Crystallization: Allow the solution to cool slowly to 4°C. The (2Z)-2-Methyl-3-phenylbut-2-enedioic acid will crystallize out.
-
Filtration: Collect the white crystals, wash with minimal ice-cold water, and dry.
Quality Control & Characterization
| Analytical Method | Expected Result | Interpretation |
| ¹H NMR (DMSO-d₆) | Single methyl peak indicates isomeric purity. Absence of split methyl signals rules out E/Z mixtures. | |
| IR Spectroscopy | 1690-1710 cm⁻¹ (Broad C=O) | Broad band typical of H-bonded carboxylic acids (distinct from the sharp doublets of the anhydride). |
| Melting Point | 190°C - 192°C (Decomposes) | Sharp melting point confirms purity. Note: If heated too slowly, it may dehydrate back to the anhydride. |
Safety & Troubleshooting
-
Sodium Ethoxide: Highly hygroscopic and corrosive. Handle under inert atmosphere.
-
Acetic Anhydride: Lachrymator and corrosive. Use a fume hood.[4]
-
Troubleshooting - Low Yield in Phase 3: If the anhydride does not crystallize, the crude acid may have been wet. Water hydrolyzes acetic anhydride. Ensure the Phase 2 product is bone-dry.
-
Isomerization Risk: Do not heat the final (2Z)-acid above 100°C during drying, as it readily reverts to the anhydride.
References
-
Organic Syntheses , Coll.[3][5] Vol. 2, p. 270 (1943); Vol. 18, p. 61 (1938). Ethyl Phenylmalonate (Analogous condensation chemistry). Link
-
Journal of the American Chemical Society , "The Preparation and Identity of Phenylmaleic Acid and Phenylfumaric Acid". Detailed discussion on the separation of maleic/fumaric isomers via anhydride formation. Link
-
PrepChem , "Synthesis of 3-phenylmaleic anhydride". Methodology for aryl-substituted maleic anhydrides. Link
-
Acta Chimica Sinica , "Synthesis of (Z)-2-Methyl-2-Butenedioic Acid-1-Methyl Ester".[6] Reference for methyl-substituted maleic acid derivatives. Link
Sources
- 1. server.ccl.net [server.ccl.net]
- 2. server.ccl.net [server.ccl.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of ethyl 4-dimethylamino-phenylglyoxalate and studies on the reaction by-products [sioc-journal.cn]
Physical and chemical properties of phenyl-substituted butenedioic acids
This guide provides an in-depth technical analysis of phenyl-substituted butenedioic acids, specifically focusing on Phenylmaleic acid (the Z-isomer) and Phenylfumaric acid (the E-isomer). It is designed for researchers in organic synthesis and medicinal chemistry.
Physicochemical Profiling, Synthetic Pathways, and Biological Relevance
Executive Summary
Phenyl-substituted butenedioic acids represent a critical class of dicarboxylic acids where a phenyl group replaces a vinylic hydrogen on the butenedioic acid scaffold. These compounds serve as versatile intermediates in the synthesis of aspartic acid proteases inhibitors , polyester resins , and metal-organic frameworks (MOFs) .
The core technical challenge with these substrates lies in their stereochemical lability. The proximity of the phenyl ring to the carboxylic acid groups introduces significant steric and electronic effects, altering acidity (pKa), solubility, and the kinetics of Z/E isomerization compared to their unsubstituted parent compounds (maleic and fumaric acid).
Structural Identity & Stereochemistry
The introduction of a phenyl group at the C2 position creates two distinct geometric isomers. Proper identification is contingent on understanding their dehydration behavior.
| Common Name | IUPAC Name | Configuration | Key Characteristic |
| Phenylmaleic Acid | (2Z)-2-Phenylbut-2-enedioic acid | Z (Cis) | Readily dehydrates to form Phenylmaleic Anhydride . |
| Phenylfumaric Acid | (2E)-2-Phenylbut-2-enedioic acid | E (Trans) | Thermodynamically more stable; does not form a cyclic anhydride directly. |
Stereochemical Visualization
The following diagram illustrates the relationship between the isomers and the dehydration pathway.
Figure 1: Stereochemical interconversion and anhydride formation pathways.
Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The phenyl group acts as an electron-withdrawing group via induction but electron-donating via resonance, significantly impacting the pKa values compared to unsubstituted fumaric acid.
Comparative Data Table
| Property | Phenylmaleic Acid (Z) | Phenylfumaric Acid (E) | Phenylmaleic Anhydride |
| Molecular Weight | 192.17 g/mol | 192.17 g/mol | 174.15 g/mol |
| Melting Point | Decomposes to Anhydride | > 200°C (Sublimes) | 120–122°C [1] |
| Solubility (Water) | High (Hydrolytic instability) | Low (Lattice stability) | Reacts (Hydrolysis) |
| pKa1 (Est.) | ~1.8 (Stronger due to H-bond) | ~2.9 | N/A |
| UV | ~250 nm | ~280 nm (Extended conjugation) | ~320 nm |
Technical Note: Phenylmaleic acid is difficult to isolate in pure form because the cis-orientation of the carboxyl groups facilitates rapid intramolecular dehydration to phenylmaleic anhydride, even at moderate temperatures. Characterization is often performed on the anhydride or the dimethyl ester.
Synthetic Protocols
The most robust route to phenyl-substituted butenedioic acids is via the oxidative functionalization of phenylsuccinic acid or the Perkin-like condensation followed by hydrolysis.
Protocol A: Synthesis of Phenylmaleic Anhydride (Primary Precursor)
Target: High-purity Phenylmaleic Anhydride (CAS: 36122-35-7)
-
Starting Material: Phenylsuccinic acid (1.0 eq).
-
Reagent: Thionyl chloride (SOCl₂) or Acetyl Chloride (excess).
-
Procedure:
-
Reflux phenylsuccinic acid in excess acetyl chloride for 2 hours.
-
Distill off the excess acetyl chloride and acetic acid byproduct.
-
Bromination/Elimination (Optional for unsaturation): If starting from saturated phenylsuccinic anhydride, brominate using NBS (N-bromosuccinimide) followed by base-induced elimination (Et₃N) to generate the double bond.
-
-
Purification: Recrystallize the resulting solid from benzene/ligroin.
-
Validation: Check Melting Point (Target: 120–122°C). IR Spectrum should show characteristic anhydride doublets at 1780 and 1850 cm⁻¹.
Protocol B: Hydrolysis to Phenylmaleic Acid
-
Dissolve Phenylmaleic Anhydride in THF/Water (1:1).
-
Stir at room temperature for 1 hour.
-
Evaporate THF; the acid precipitates. Note: Do not heat, or it will revert to the anhydride.
Protocol C: Isomerization to Phenylfumaric Acid
Mechanism: Acid-catalyzed Z-to-E isomerization.
-
Suspend Phenylmaleic acid in 2M HCl.
-
Reflux for 4–6 hours. The Z-isomer (soluble) will convert to the E-isomer (Phenylfumaric), which is less soluble and thermodynamically more stable.
-
Cool to 4°C and filter the precipitate.
-
Recrystallization: Water or dilute ethanol.
Synthetic Workflow Diagram
Figure 2: Synthetic route from phenylsuccinic acid to phenylfumaric acid.
Biological & Pharmaceutical Implications[1][4][10][11]
Enzyme Inhibition (Fumarase)
Phenylfumarate acts as a competitive inhibitor of fumarase (fumarate hydratase). The phenyl ring occupies the active site but prevents the hydration reaction due to steric bulk and lack of appropriate orbital alignment for the transition state [2].
-
Mechanism: Competitive binding at the dicarboxylate recognition site.
-
Ki Value: Typically in the millimolar range, making it a useful probe for active site mapping.
Prodrug Scaffolds
Phenyl-substituted fumarates are investigated as lipophilic analogs of Dimethyl Fumarate (DMF) , a drug used for Multiple Sclerosis (Tecfidera).
-
Rationale: The phenyl group increases logP (lipophilicity), potentially enhancing blood-brain barrier (BBB) penetration compared to purely aliphatic fumarates.
-
Metabolism: These esters are rapidly hydrolyzed by plasma esterases to the mono-ester and then the free acid.
Metal-Organic Frameworks (MOFs)
Phenylfumaric acid is utilized as a rigid, conjugated linker in the synthesis of luminescent MOFs. The phenyl group restricts rotation, enhancing quantum yield in solid-state fluorescence applications.
References
-
ChemicalBook. (2024). Phenylmaleic Anhydride Properties and CAS 36122-35-7. Retrieved from
-
National Institutes of Health (NIH). (2024). Fumarate Hydratase (Fumarase) and Competitive Inhibition.[1][2][3] Retrieved from
-
Organic Syntheses. (1936). Ethyl Phenylmalonate and Related Condensations. Org. Synth. 16, 33. Retrieved from
-
PubChem. (2024). Phenylsuccinic Acid (Precursor) Data. Retrieved from
Sources
Precision Discovery and Isolation of Novel Unsaturated Dicarboxylic Acids
From Metabolic Engineering to Structural Elucidation
Executive Summary
The shift from petrochemical feedstocks to bio-based manufacturing has revitalized interest in unsaturated dicarboxylic acids (uDCAs). Beyond the commoditized fumaric and itaconic acids, a new frontier exists in discovering and isolating novel medium-to-long-chain uDCAs (C6–C18). These compounds possess unique double-bond functionalities that serve as "chemical handles" for cross-linking in high-performance polymers, antimicrobial agents, and pharmaceutical intermediates.
This guide outlines a rigorous, field-proven methodology for the discovery, isolation, and characterization of these compounds. It moves beyond standard textbook protocols, addressing the specific challenges of separating hydrophilic acids from complex fermentation broths and validating their novel structural isomers.
Part 1: The Biosynthetic Landscape & Discovery Strategy
Discovery is no longer about random screening; it is about rational metabolic design and targeted enzymatic cleavage. The most promising novel uDCAs arise from two primary biological routes:
-
De Novo Biosynthesis (Metabolic Engineering): Utilizing the
-ketoadipate pathway or the TCA cycle in engineered hosts like Pseudomonas putida or Aspergillus terreus. -
Enzymatic Oxidative Cleavage: A novel approach utilizing laccase enzymes to cleave unsaturated fatty acids at specific double-bond sites, generating rare dicarboxylic fragments.
The Discovery Workflow
To isolate a novel acid, one must first distinguish it from the metabolic noise of common organic acids (acetic, lactic, succinic).
Protocol 1.0: Differential Metabolomic Screening
-
Objective: Identify unique uDCA peaks in fermentation broth.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Charge Reversal Derivatization.[1][2]
-
Causality: Native dicarboxylic acids ionize poorly in standard ESI-MS. Derivatization (e.g., with dimethylaminophenacyl bromide) introduces a permanent positive charge, increasing sensitivity by 10–100 fold, allowing detection of trace novel metabolites.
Visualization: Metabolic Pathways for uDCA Production The following diagram illustrates the two primary routes: the engineered biological pathway (e.g., for Muconic Acid) and the enzymatic cleavage route (for novel medium-chain acids).
Caption: Dual pathways for uDCA generation: De novo synthesis via the shikimate pathway (top) and enzymatic cleavage of fatty acids (bottom).
Part 2: Downstream Processing (DSP) & Isolation
The isolation of unsaturated dicarboxylic acids is the bottleneck of commercial viability. The challenge lies in their high water solubility and the difficulty of separating them from inorganic salts and structurally similar monocarboxylic acids.
The "Acid Shift" Principle
Successful isolation relies on manipulating the pH relative to the molecule's pKa.
-
State A (pH > pKa): The acid is deprotonated (carboxylate form), highly soluble in water, and insoluble in organic solvents.
-
State B (pH < pKa): The acid is protonated, less soluble in water, and extractable into organic phases.
Protocol 2.0: Reactive Extraction & Crystallization
-
Step 1: Broth Clarification: Centrifugation (8,000 x g) or Microfiltration (0.2 µm) to remove biomass.
-
Step 2: Acidification: Slowly add 32% HCl or H₂SO₄ to lower pH to 2.0.
-
Critical Control Point: Monitor temperature.[3] Acidification is exothermic; high heat can isomerize sensitive cis-cis bonds to the thermodynamically stable (but often less desirable) trans-trans form. Maintain T < 25°C.
-
-
Step 3: Isolation (Choose Method based on Concentration):
| Method | Target Concentration | Solvent/Agent | Mechanism | Pros/Cons |
| Direct Crystallization | High (>30 g/L) | None (Cooling) | Solubility limit reduction at low pH/Temp. | Pro: High purity (>97%). Con: Low yield if concentration is low. |
| Reactive Extraction | Low-Medium (<20 g/L) | Organophosphorus / Amines | Complexation with extractant. | Pro: High recovery yield (74%). Con: Solvent toxicity; requires back-extraction. |
| Adsorption | Trace (<5 g/L) | Activated Carbon / Resins | Hydrophobic interaction. | Pro: Good for removing colored impurities. Con: Regeneration costs. |
Visualization: Integrated Downstream Processing Workflow This flowchart details the decision matrix for isolating uDCAs from fermentation broth.
Caption: DSP workflow emphasizing the critical acidification step and concentration-dependent isolation strategy.
Part 3: Structural Characterization & Validation
Once isolated, the "novelty" must be proven. For unsaturated acids, the position and geometry (cis/trans) of the double bond are critical for biological activity and polymerization potential.
Protocol 3.0: Structural Elucidation
-
HPLC Purity Check: Use a C18 Reverse Phase column with UV detection (210 nm). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.
-
NMR Spectroscopy (The Gold Standard):
-
1H-NMR: Essential for determining unsaturation. Olefinic protons typically appear between
5.0–7.5 ppm. Coupling constants ( ) distinguish isomers: Hz for cis (Z) and Hz for trans (E). -
13C-NMR: Confirms the dicarboxylic nature (carbonyl carbons at
170–180 ppm) and the number of carbons in the chain.
-
Part 4: Applications & Future Outlook
The isolation of these compounds is not merely an academic exercise. They represent the building blocks of the next generation of materials and therapeutics.
-
Polymer Chemistry: cis,cis-Muconic acid is a direct precursor to adipic acid (via hydrogenation) for Nylon-6,6 production, or it can be used directly to create novel unsaturated polyesters with cross-linking capabilities.
-
Pharmaceuticals: Novel long-chain uDCAs have shown promise as antimicrobial agents and metabolic regulators (e.g., treating skin conditions or metabolic disorders) due to their ability to modulate lipid oxidation pathways.
References
-
Recent Advances in Muconic Acid Extraction Process. Source: MDPI, Processes (2023). URL:[Link]
-
Production of dicarboxylic acids from novel unsaturated fatty acids by laccase-catalyzed oxidative cleavage. Source: Bioscience, Biotechnology, and Biochemistry (2016).[4] URL:[Link]
-
Reactive extraction of muconic acid by hydrophobic phosphonium ionic liquids. Source: Separation and Purification Technology (via NIH/PMC). URL:[Link]
-
Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Source: LCGC International (2024). URL:[Link]
-
Bioprocess development for muconic acid production from aromatic compounds and lignin. Source: Green Chemistry (RSC) (2015). URL:[Link]
Sources
Stereochemical Characterization and Nomenclature Authority: 2-Methyl-3-phenylbut-2-enedioic Acid
[1][2]
Executive Summary
This technical guide provides a definitive reference for the structural characterization, IUPAC nomenclature, and chemical identification of 2-Methyl-3-phenylbut-2-enedioic acid .[1][2] Targeted at pharmaceutical researchers and synthetic chemists, this document resolves common ambiguities regarding the stereochemistry of substituted butenedioic acids. It specifically addresses the distinction between the (Z)-isomer (methylphenylmaleic acid) and the (E)-isomer (methylphenylfumaric acid), providing verified CAS registry numbers and synthesis pathways.[2][3]
Part 1: Structural Analysis & IUPAC Nomenclature[3]
The core challenge in naming 2-Methyl-3-phenylbut-2-enedioic acid lies in the correct application of Cahn-Ingold-Prelog (CIP) priority rules to the tetrasubstituted double bond.[1][2]
Structural Backbone
The compound is a derivative of but-2-enedioic acid (structurally related to maleic and fumaric acid).[2]
-
Position 2: Substituted with a Methyl group (
).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Position 3: Substituted with a Phenyl group (
).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Termini: Two Carboxyl groups (
).
Stereochemical Assignment (CIP Rules)
To assign (E) or (Z) configuration, we must rank the substituents on each carbon of the double bond (
-
Carbon-2 (C2):
-
Substituent A: Carboxyl (
).[2] Carbon bonded to (O, O, O).[2][3] [High Priority]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Substituent B: Methyl (
).[2] Carbon bonded to (H, H, H).[2][3] [Low Priority]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Carbon-3 (C3):
-
Substituent A: Carboxyl (
).[2] Carbon bonded to (O, O, O).[2][3] [High Priority]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Substituent B: Phenyl (
).[2] Carbon bonded to (C, C, H).[2][3] [Low Priority]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Z-Isomer (Zusammen/Together): The two high-priority carboxyl groups are on the same side of the double bond.[2][3] This corresponds to the Maleic acid derivative.[3][4]
-
E-Isomer (Entgegen/Opposite): The two high-priority carboxyl groups are on opposite sides.[2][3] This corresponds to the Fumaric acid derivative.[3][5]
Nomenclature Visualization
The following diagram illustrates the priority assignment logic used to determine the stereochemistry.
Figure 1: Logical flow for Cahn-Ingold-Prelog (CIP) priority assignment determining the (Z) vs (E) configuration.[1][2][3]
Part 2: CAS Registry & Identification[3][5]
Precise identification is critical as many chemical databases confuse this dicarboxylic acid with its monocarboxylic analog (methylphenylcrotonic acid).[2][3] The table below provides the authoritative CAS numbers.
| Chemical Name | Stereochemistry | Common Name | CAS Registry No. |
| (2Z)-2-Methyl-3-phenylbut-2-enedioic acid | Z (cis-like) | Methylphenylmaleic acid | 89911-47-7 |
| 3-Methyl-4-phenyl-2,5-furandione | N/A (Cyclic) | Methylphenylmaleic anhydride | 41016-29-9 |
| (2E)-2-Methyl-3-phenylbut-2-enedioic acid | E (trans-like) | Methylphenylfumaric acid | Not commercially listed* |
Note: The (E)-isomer is thermodynamically stable but less commercially available than the (Z)-isomer or its anhydride.[2][3] In synthesis, the (Z)-isomer is often generated via the anhydride (CAS 41016-29-9), which is the stable precursor.[1][2][3]
Part 3: Synthesis & Experimental Protocols
Synthesis Workflow
The synthesis of 2-Methyl-3-phenylbut-2-enedioic acid typically proceeds through the condensation of phenylacetic acid derivatives with pyruvate or oxalate esters, followed by hydrolysis.[1][2] The (Z)-isomer is unique in its ability to dehydrate into a cyclic anhydride.[2][3]
Protocol: Hydrolysis of Methylphenylmaleic Anhydride
This protocol yields the (Z)-acid (Methylphenylmaleic acid).[2][3]
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve 10 mmol of the anhydride in 20 mL of THF.
-
Hydrolysis: Add 20 mL of 2.5 M NaOH dropwise at 0°C. Stir at room temperature for 2 hours. Mechanism: Nucleophilic attack of hydroxide on the carbonyl opens the furan ring.[2][3]
-
Acidification: Cool the solution to 0°C and acidify to pH 1 using 6 M HCl. The dicarboxylic acid will precipitate.[3]
-
Isolation: Filter the white solid and wash with cold water.[3] Recrystallize from ethyl acetate/hexanes.
-
-
Validation (Self-Validating Step):
-
Take a small sample of the product and heat it to 150°C in a melting point apparatus.
-
Observation: If the compound is the (Z)-isomer, it will melt and evolve water vapor, reforming the anhydride (confirmed by IR spectroscopy showing anhydride doublets at ~1760 and 1830 cm⁻¹).[2][3] The (E)-isomer will not dehydrate under these conditions.[2][3]
-
Reaction Pathway Diagram[2]
Figure 2: Synthesis and interconversion pathways. The reversible dehydration to the anhydride is a specific diagnostic test for the (Z)-isomer.
Part 4: Analytical Characterization
To ensure scientific integrity, the isolated compound must be characterized using the following parameters.
| Parameter | (Z)-Isomer (Maleic) | (E)-Isomer (Fumaric) |
| Solubility | High in polar solvents; soluble in water | Lower solubility in water |
| Melting Point | Lower (often decomposes/dehydrates) | Higher (distinct melting point) |
| pKa Values | Large difference between pKa1 and pKa2 (H-bonding stabilization) | Smaller difference between pKa1 and pKa2 |
| Anhydride Test | Positive (Forms upon heating) | Negative (Stable to heat) |
NMR Distinction[2]
References
-
National Institute of Standards and Technology (NIST) . (2025).[2][3][6] Methylmaleic acid derivatives and mass spectra. NIST Chemistry WebBook.[3] Retrieved from [Link][2][3]
-
PubChem . (2025).[2][3][7][8] Compound Summary: Methylphenylmaleic Anhydride.[3] National Library of Medicine.[3] Retrieved from [Link]
Sources
- 1. CAS [chemicalbook.com]
- 2. (4alpha,8alpha,12alpha,13R,14S)-16-(1-Methylethyl)-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid | C24H34O6 | CID 73852568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylmaleic acid, 2TMS derivative [webbook.nist.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Fumaric acid CAS#: 110-17-8 [m.chemicalbook.com]
- 6. 2-Butenoic acid, 2-methyl-, 2-methyl-2-propenyl ester, (Z)- [webbook.nist.gov]
- 7. 2-Methyl-3-phenylbutyric acid | C11H14O2 | CID 29759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Z)-2-methyl-3-phenylbut-2-en-1-ol | C11H14O | CID 12653751 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Profiling of (2Z)-2-Methyl-3-phenylbut-2-enedioic Acid
[1]
Executive Summary
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid (CAS: 89911-47-7) represents a class of substituted maleic acids often encountered as pharmaceutical intermediates, degradation products, or metabolites.[1] Its cis (Z) configuration, combined with the steric bulk of phenyl and methyl groups, creates a unique stability profile characterized by a high propensity for intramolecular dehydration (to form anhydrides) and photo-isomerization (to the trans-fumaric derivative).[1]
This guide outlines a rigorous experimental strategy to characterize its physicochemical behavior, ensuring robust data generation for regulatory submissions (IND/NDA) and formulation development.
Molecular Characterization & Structural Logic[1]
Understanding the molecule's structure is the prerequisite for designing stability protocols.[1]
| Feature | Structural Attribute | Physicochemical Implication |
| Configuration | (2Z) (Cis-geometry) | High energy state relative to trans-isomer; prone to isomerization.[1] |
| Functional Groups | Vicinal Dicarboxylic Acid | Dual pKa values; capability for cyclic anhydride formation.[1] |
| Substituents | Phenyl & Methyl | Steric hindrance forces non-planarity; increases lipophilicity (LogP) vs. unsubstituted maleic acid.[1] |
| Chromophore | Conjugated Phenyl-Alkene | Strong UV absorption (~250-280 nm); high susceptibility to photodegradation.[1] |
Theoretical Physicochemical Constants
Stability Profiling: Mechanisms & Protocols
The stability of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid is governed by three primary degradation pathways. The following diagram illustrates the kinetic relationships between these species.
Degradation Pathway Diagram[1]
Figure 1: Primary degradation pathways.[1] The Z-to-E isomerization and Anhydride formation are the dominant risks.[1]
Forced Degradation Protocols (Stress Testing)
Do not rely on standard "generic" protocols. This molecule requires specific conditions to trigger its unique degradation mechanisms.[1]
Protocol A: Photostability (Isomerization Focus)
-
Rationale: The conjugated phenyl-alkene system absorbs UV light, driving the Z-isomer to the thermodynamically more stable E-isomer (Methylphenylfumaric acid).[1]
-
Method:
-
Prepare a 1 mg/mL solution in Acetonitrile:Water (50:50).[1]
-
Expose to 1.2 million lux hours and 200 Wh/m² UV (ICH Q1B standard).[1]
-
Control: Keep a dark control wrapped in aluminum foil.
-
Analysis: HPLC with Diode Array Detector (DAD). Look for the emergence of a later-eluting peak (E-isomer is typically more lipophilic).[1]
-
Protocol B: Thermal/Acid Stability (Anhydride Focus)
-
Rationale: Cis-dicarboxylic acids can cyclize to form anhydrides, especially when heated or in acidic media.[1]
-
Method:
Solubility Studies
Solubility for this compound is strictly pH-dependent.[1] A single "water solubility" value is scientifically meaningless without specifying pH.[1]
pH-Solubility Profiling (Thermodynamic)
Use the Shake-Flask Method (Gold Standard) rather than kinetic turbidity methods for accurate pKa determination.[1]
Workflow:
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 3.0, 4.5, 6.8, and 7.4.
-
Saturation: Add excess solid (approx. 20 mg) to 2 mL of each buffer.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).
-
Quantification: HPLC-UV.
Expected Profile:
-
pH 1.2: Low solubility (Unionized species dominant).[1]
-
pH > 6.0: High solubility (Di-anionic species dominant).[1]
Solubility Diagram
Figure 2: Equilibrium states governing solubility.[1] Solubility increases exponentially as pH exceeds pKa2.[1]
Analytical Methodology
Developing a stability-indicating method (SIM) is critical because the Z and E isomers are chemically similar but have distinct biological and physical properties.[1]
Recommended HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | Phenyl-Hexyl offers unique selectivity for aromatic isomers (pi-pi interactions).[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH suppresses ionization, sharpening peaks for dicarboxylic acids.[1] |
| Mobile Phase B | Acetonitrile | Stronger elution strength for the lipophilic phenyl group.[1] |
| Gradient | 10% B to 60% B over 15 min | Shallow gradient required to resolve Z and E isomers. |
| Wavelength | 254 nm | Maximize sensitivity for the phenyl-conjugated alkene system.[1] |
Isomer Resolution Strategy
The E-isomer (Trans) typically elutes after the Z-isomer (Cis) on a standard C18 column because the trans configuration allows for a flatter, more effective hydrophobic interaction with the stationary phase, whereas the cis form is sterically twisted and more polar due to the proximity of the carboxyl groups.[1]
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[1] Link
-
ICH Harmonised Tripartite Guideline. (1996).[1] Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.[1] Link
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] (Standard text for degradation mechanisms of carboxylic acids).
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Principles of pH-solubility for ionizable drugs).
Methodological & Application
Use of phenyl-substituted butenedioic acids as building blocks in medicinal chemistry
Application Note: Phenyl-Substituted Butenedioic Acids as Privileged Scaffolds in Covalent Drug Design
Executive Summary
Phenyl-substituted butenedioic acids (specifically phenylmaleic and phenylfumaric derivatives) represent a cornerstone in modern medicinal chemistry, serving as versatile building blocks for covalent inhibitors , kinase scaffolds (e.g., PKC, GSK-3
This guide details the operational workflows for synthesizing phenylmaleic anhydride (the primary reactive intermediate), converting it into tunable Michael acceptors (phenylmaleimides), and applying these scaffolds to target cysteine residues in proteins. Unlike simple maleimides, the phenyl group provides a handle for electronic tuning, allowing precise modulation of electrophilicity to balance reactivity with metabolic stability.
Chemical Space & Reactivity Profile
The core utility of phenyl-substituted butenedioic acid derivatives lies in their ability to form phenylmaleimides . These structures function as "soft" electrophiles that react preferentially with "soft" nucleophiles (thiols) via 1,4-Michael addition.
Key Advantages:
-
Tunable Reactivity: Substituents on the phenyl ring (e.g.,
, ) modulate the LUMO energy of the double bond, altering the rate of cysteine adduction. -
Conformational Constraint: The rigid maleimide ring restricts the rotation of the attached pharmacophores, reducing the entropic penalty of binding.
-
Reversibility Control: While N-alkyl maleimides often undergo irreversible ring-opening hydrolysis (stabilizing the adduct), N-aryl maleimides can be tuned to favor reversible covalent binding or rapid hydrolysis depending on the therapeutic goal.
Experimental Protocols
Protocol A: Synthesis of Phenylmaleic Anhydride (The Core Block)
Rationale: Direct synthesis from phenylsuccinic acid via oxidative dehydrogenation is the most robust lab-scale method, avoiding the variable yields of Perkin-type condensations.
Reagents:
-
Phenylsuccinic acid (CAS: 635-51-8)
-
Selenium Dioxide (
) -
Acetic Anhydride (
) -
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Dehydration: Charge a 250 mL round-bottom flask with phenylsuccinic acid (10.0 g, 51.5 mmol) and acetic anhydride (30 mL). Reflux for 2 hours to form phenylsuccinic anhydride.
-
Evaporation: Remove excess acetic anhydride/acetic acid under reduced pressure. The residue (phenylsuccinic anhydride) is used directly without purification.
-
Oxidation: Dissolve the residue in anhydrous toluene (100 mL). Add finely powdered
(6.8 g, 61.8 mmol, 1.2 eq). -
Reflux: Heat the mixture to reflux with vigorous stirring for 12–16 hours. Note: The reaction turns black as selenium metal precipitates.
-
Filtration: Filter the hot solution through a pad of Celite to remove selenium. Wash the pad with hot toluene (2
20 mL). -
Crystallization: Concentrate the filtrate to
30 mL and cool to 0°C. Phenylmaleic anhydride crystallizes as yellow needles. -
Yield/QC: Expected Yield: 65–75%. MP: 119–121°C.
-
Validation:
NMR ( ) should show a diagnostic vinylic proton singlet at 6.8–7.0 ppm.
-
Protocol B: Conversion to N-Substituted Phenylmaleimides (The Warhead)
Rationale: Converting the anhydride to the imide creates the functional drug scaffold. This two-step process (amic acid formation
Reagents:
-
Phenylmaleic anhydride (from Protocol A)
-
Primary Amine (
, e.g., Aniline or Benzylamine) -
Sodium Acetate (
) -
Acetic Anhydride
Step-by-Step Methodology:
-
Amic Acid Formation: Dissolve phenylmaleic anhydride (1.0 eq) in diethyl ether. Add the amine (1.0 eq) dropwise at 0°C. Stir for 1 hour. The intermediate amic acid will precipitate. Filter and dry.
-
Cyclization: Suspend the amic acid in acetic anhydride (5 mL per gram). Add anhydrous
(0.5 eq). -
Heating: Heat to 80°C for 2–4 hours. Monitor by TLC (disappearance of polar amic acid spot).
-
Workup: Pour onto ice-water. Neutralize with saturated
. Extract with Ethyl Acetate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthesis & Mechanism
Figure 1: Synthesis Workflow & Cysteine Targeting Mechanism
The following diagram illustrates the conversion of the raw material to the active warhead and its subsequent reaction with a protein cysteine residue.
Caption: Workflow for synthesizing phenylmaleimide warheads and their mechanism of action against cysteine-rich protein domains.
Data Analysis & Troubleshooting
Table 1: QC Parameters for Phenylmaleic Derivatives
| Compound | Diagnostic | Key IR Band ( | Common Impurity |
| Phenylsuccinic Acid | 1700 (COOH) | Unreacted Succinate | |
| Phenylmaleic Anhydride | 1770, 1840 (C=O) | Selenium traces (gray color) | |
| N-Phenyl Phenylmaleimide | 1710 (Imide C=O) | Amic Acid (broad OH peak) |
Troubleshooting Guide:
-
Issue: Low yield in Protocol A (Oxidation).
-
Cause: Incomplete removal of water/acetic acid before adding
. -
Fix: Ensure the intermediate anhydride is dried under high vacuum for >2 hours.
-
-
Issue: Product is oil/gum instead of solid in Protocol B.
-
Cause: Residual acetic anhydride.
-
Fix: Azeotrope with toluene 3x on a rotary evaporator.
-
Advanced Application: 3,4-Diaryl Maleimides (Kinase Inhibitors)
To access bis-aryl scaffolds (common in PKC and GSK-3
Protocol C: Suzuki Cross-Coupling (Summary)
-
Bromination: React N-substituted phenylmaleimide with
to generate 3-bromo-4-phenylmaleimide. -
Coupling: React the bromide with an aryl boronic acid (
) using and in Dioxane/Water. -
Result: A 3,4-diaryl maleimide, a privileged structure for ATP-competitive inhibition.
References
-
Synthesis of Phenylmaleic Anhydride
-
Kinase Inhibitor Scaffolds
-
Cysteine Targeting Mechanism
-
Advanced Functionalization (Thiolation)
- Title: Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiol
- Source: Frontiers in Chemistry.
-
URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2358063A - Preparation of phenyl malonic ester - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of New 3,4-diarylmaleimides as Enhancers (modulators) of Doxorubicin Cytotoxic Activity on Cultured Tumor Cells from a Real Case of Breast Cancer [scielo.org.mx]
- 4. kinampark.com [kinampark.com]
Applikations- und Protokollhandbuch: Derivatisierung von Dicarbonsäuren für eine verbesserte massenspektrometrische Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument dient als detaillierte technische Anleitung zur Derivatisierung von Dicarbonsäuren, um deren Analyse mittels Massenspektrometrie (MS) zu verbessern. Als Senior Application Scientist stelle ich Ihnen hier nicht nur schrittweise Protokolle zur Verfügung, sondern auch die wissenschaftlichen Hintergründe und praxisbewährte Einblicke, die für eine erfolgreiche und zuverlässige Analyse unerlässlich sind.
Die Herausforderung: Analyse von Dicarbonsäuren mittels Massenspektrometrie
Dicarbonsäuren (DCS) sind eine Klasse von organischen Molekülen, die zwei Carboxylgruppen (-COOH) enthalten und in zahlreichen biologischen Prozessen eine zentrale Rolle spielen. Ihre genaue Quantifizierung ist für die Biomarker-Forschung und das Verständnis von Krankheitsmechanismen von großer Bedeutung.[1] Die direkte Analyse von Dicarbonsäuren mittels Massenspektrometrie, insbesondere mit Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS), stellt jedoch eine erhebliche analytische Herausforderung dar.
Die Hauptgründe hierfür sind:
-
Geringe Flüchtigkeit und thermische Instabilität: Aufgrund ihrer hohen Polarität und der Fähigkeit zur Wasserstoffbrückenbildung sind Dicarbonsäuren nur schwer zu verdampfen, was ihre Analyse mittels GC-MS erschwert.
-
Schlechte Ionisierungseffizienz: Bei der LC-MS mit Elektrospray-Ionisierung (ESI) zeigen Dicarbonsäuren oft eine geringe Ionisierungsausbeute, was zu einer niedrigen Empfindlichkeit führt.[1]
-
Ungünstige Chromatographie: Ihre hohe Polarität führt zu einer schlechten Retention auf gängigen Umkehrphasen-Säulen (Reversed-Phase, RP) in der LC.
Um diese Hürden zu überwinden, ist die chemische Derivatisierung ein entscheidender Schritt.[1] Durch die Modifikation der Carboxylgruppen werden die Analyten in eine Form überführt, die für die MS-Analyse besser geeignet ist.
Das Prinzip der Derivatisierung: Eine strategische Modifikation
Die Derivatisierung zielt darauf ab, die physikalisch-chemischen Eigenschaften der Dicarbonsäuren gezielt zu verändern. Die primären Ziele sind:
-
Erhöhung der Flüchtigkeit und thermischen Stabilität (für GC-MS): Durch die Umwandlung der polaren Carboxylgruppen in unpolare Ester oder Silylether werden die Moleküle flüchtiger und können ohne Zersetzung durch die GC-Säule transportiert werden.
-
Verbesserung der Ionisierungseffizienz (für LC-MS): Die Einführung von funktionellen Gruppen, die leicht protoniert oder deprotoniert werden können, oder die eine permanente Ladung tragen, steigert die Signalintensität im Massenspektrometer erheblich.
-
Verbesserung der chromatographischen Trennung: Die Reduzierung der Polarität führt zu einer besseren Retention und schärferen Peaks auf RP-LC-Säulen.[1]
-
Erhöhung der Selektivität und Spezifität: Die Derivatisierung kann zu charakteristischen Fragmentierungsmustern im MS/MS führen, was die Identifizierung und Quantifizierung, insbesondere bei isomeren Verbindungen, erleichtert.
Im Folgenden werden drei etablierte Derivatisierungsmethoden detailliert vorgestellt: Silylierung (primär für GC-MS), Veresterung (für GC-MS und LC-MS) und Ladungsumkehr-Derivatisierung (für LC-MS).
Silylierung für die GC-MS-Analyse: Bildung von Trimethylsilylestern
Die Silylierung ist eine weit verbreitete Methode, um aktive Wasserstoffatome in polaren funktionellen Gruppen durch eine Trimethylsilyl-(TMS)-Gruppe zu ersetzen.[2] Für Dicarbonsäuren führt dies zur Bildung von flüchtigen und thermisch stabilen TMS-Estern. Als Reagenz wird häufig N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) verwendet, oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS).
Wissenschaftliche Begründung
Die Einführung der unpolaren TMS-Gruppen neutralisiert die polaren Carboxylgruppen, was die intermolekularen Wasserstoffbrückenbindungen aufhebt. Dies senkt den Siedepunkt der Moleküle erheblich und macht sie für die Analyse im gasförmigen Zustand zugänglich. Im Massenspektrometer zeigen TMS-Derivate charakteristische Fragmentierungsmuster, die oft den Verlust von Methylgruppen (M-15) oder der gesamten TMS-Gruppe beinhalten, was die Strukturaufklärung unterstützt.[3][4]
Abbildung 1: Workflow der Silylierungs-Derivatisierung für die GC-MS-Analyse.
Detailliertes Protokoll: Silylierung mit BSTFA
Materialien:
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Lösungsmittel (z.B. Pyridin oder Acetonitril, wasserfrei)
-
Heizblock oder Wasserbad
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Stickstoff-Evaporator
Protokoll:
-
Probenvorbereitung:
-
Führen Sie eine Proteinfällung durch, falls Ihre Probe (z.B. Plasma) Proteine enthält. Geben Sie dazu das fünffache Volumen eiskaltes Acetonitril zur Probe, vortexen Sie kräftig und zentrifugieren Sie (z.B. 14.000 rpm, 15 min, 4°C).
-
Überführen Sie den Überstand in ein neues Gefäß und führen Sie eine Flüssig-Flüssig-Extraktion durch, um die Dicarbonsäuren anzureichern.
-
Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom vollständig ein. Es ist essenziell, dass die Probe wasserfrei ist, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.
-
-
Derivatisierung:
-
Geben Sie 50-100 µL BSTFA (mit 1% TMCS) und ggf. ein geeignetes wasserfreies Lösungsmittel (z.B. 50 µL Pyridin) zum getrockneten Extrakt.
-
Verschließen Sie das Reaktionsgefäß fest.
-
Inkubieren Sie die Mischung für 2 Stunden bei 70°C.[5] Die genauen Bedingungen (Zeit und Temperatur) sollten je nach den spezifischen Dicarbonsäuren optimiert werden.
-
-
Analyse:
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Injizieren Sie ein Aliquot der derivatisierten Probe direkt in das GC-MS-System.
-
Veresterung für die LC-MS- und GC-MS-Analyse: Bildung von Butylestern
Die Veresterung, insbesondere die Umsetzung mit butanolischer Salzsäure, ist eine robuste Methode zur Derivatisierung von Dicarbonsäuren. Sie führt zur Bildung von Dibutylestern, die sowohl für die GC-MS- als auch für die LC-MS-Analyse vorteilhafte Eigenschaften aufweisen.
Wissenschaftliche Begründung
Durch die Veresterung werden die polaren Carboxylgruppen in weniger polare Estergruppen umgewandelt. Dies erhöht die Flüchtigkeit für die GC-Analyse und verbessert die Retention auf RP-Säulen in der LC. Für die LC-MS-Analyse in positivem ESI-Modus ermöglicht die Estergruppe eine effiziente Protonierung, was zu einer erhöhten Signalintensität führt. Die Fragmentierung der Butylester im MS/MS ist oft charakteristisch und kann zur Unterscheidung von Isomeren genutzt werden.[6] Beispielsweise zeigen die Dibutylester von Methylmalonsäure und Bernsteinsäure unterschiedliche Fragmentierungsmuster, was ihre spezifische Quantifizierung ermöglicht.
Abbildung 2: Workflow der Veresterungs-Derivatisierung für die LC-MS/MS-Analyse.
Detailliertes Protokoll: Veresterung mit butanolischer HCl
Materialien:
-
3 M Salzsäure in n-Butanol (butanolischer HCl)
-
Methyl-tert-butylether (MTBE)
-
Heizblock oder Wasserbad
-
Reaktionsgefäße
-
Stickstoff-Evaporator
-
Lösungsmittel zur Rekonstitution (z.B. 80:20 Wasser:Methanol)
Protokoll:
-
Probenvorbereitung:
-
Führen Sie eine Flüssig-Flüssig-Extraktion der Dicarbonsäuren aus Ihrer Probe (z.B. 100 µL Serum oder Urin) mit einem geeigneten organischen Lösungsmittel wie MTBE (z.B. 500 µL) durch.
-
Trocknen Sie den organischen Extrakt unter einem sanften Stickstoffstrom bei 40°C vollständig ein.
-
-
Derivatisierung:
-
Geben Sie 100 µL 3 M butanolische HCl zum getrockneten Extrakt.
-
Verschließen Sie das Gefäß und inkubieren Sie es für 20 Minuten bei 65°C.
-
Trocknen Sie die Probe anschließend erneut unter Stickstoff bei 40°C vollständig ein.
-
-
Analyse:
-
Rekonstituieren Sie den getrockneten Rückstand in 100 µL eines geeigneten Lösungsmittels (z.B. einer Mischung aus mobiler Phase A und B).
-
Vortexen Sie die Probe und überführen Sie sie in ein Autosampler-Vial für die LC-MS/MS-Analyse.
-
Ladungsumkehr-Derivatisierung für die LC-MS-Analyse: Maximale Empfindlichkeit
Die Ladungsumkehr-Derivatisierung ist eine hochentwickelte Strategie, um die Empfindlichkeit bei der LC-MS-Analyse von Dicarbonsäuren drastisch zu erhöhen.[1] Ein gängiges Reagenz hierfür ist 4-(Dimethylamino)phenacylbromid (DmPABr).
Wissenschaftliche Begründung
Dicarbonsäuren werden typischerweise im negativen ESI-Modus analysiert, der oft störanfälliger ist und eine geringere Empfindlichkeit aufweist als der positive Modus. DmPABr reagiert mit den beiden Carboxylgruppen der Dicarbonsäure und führt eine permanent positiv geladene Dimethylaminophenacyl-Gruppe ein.[1][7] Dies ermöglicht die Analyse im positiven ESI-Modus mit einer erheblich gesteigerten Ionisierungseffizienz.[1][7] Diese "Ladungsumkehr" führt zu einer dramatischen Verbesserung der Nachweisgrenzen, oft um mehrere Größenordnungen.[1][7] Die derivatisierten Dicarbonsäuren zeigen zudem eine verbesserte chromatographische Trennung auf RP-Säulen und erzeugen im MS/MS-Modus einzigartige und spezifische Fragmentionen, was die Quantifizierung sehr zuverlässig macht.[1]
Abbildung 3: Workflow der Ladungsumkehr-Derivatisierung für die LC-MS/MS-Analyse.
Detailliertes Protokoll: Ladungsumkehr-Derivatisierung mit DmPABr
Materialien:
-
4-(Dimethylamino)phenacylbromid (DmPABr)
-
N,N-Diisopropylethylamin (DIPEA) als Katalysator
-
Ameisensäure zum Abstoppen der Reaktion
-
Acetonitril (ACN)
-
Heizblock oder Wasserbad
Protokoll:
-
Probenvorbereitung:
-
Extrahieren und reinigen Sie die Dicarbonsäuren aus Ihrer Probe. Stellen Sie sicher, dass der Extrakt in einem geeigneten Lösungsmittel wie Acetonitril vorliegt.
-
-
Derivatisierung:
-
Bereiten Sie eine Derivatisierungslösung vor, die DmPABr und den Katalysator DIPEA in Acetonitril enthält.
-
Geben Sie die Derivatisierungslösung zu Ihrem Probenextrakt.
-
Inkubieren Sie die Mischung für 30 Minuten bei 60°C in einem Wasserbad.
-
Stoppen Sie die Reaktion durch Zugabe einer kleinen Menge (z.B. 5 µL) Ameisensäure.
-
-
Analyse:
-
Zentrifugieren Sie die Probe, um eventuelle Ausfällungen zu entfernen.
-
Überführen Sie den Überstand in ein Autosampler-Vial für die LC-MS/MS-Analyse im positiven ESI-Modus.
-
Vergleich der Methoden und Leistungsdaten
Die Wahl der geeigneten Derivatisierungsmethode hängt stark von der analytischen Plattform (GC-MS vs. LC-MS) und den spezifischen Anforderungen an die Empfindlichkeit und den Durchsatz ab. Die folgende Tabelle fasst die Leistungsmerkmale der vorgestellten Methoden zusammen.
| Merkmal | Silylierung (BSTFA) für GC-MS | Veresterung (Butanolische HCl) für LC-MS | Ladungsumkehr (DmPABr) für LC-MS |
| Prinzip | Erhöhung der Flüchtigkeit | Reduzierung der Polarität, Verbesserung der Ionisierung | Ladungsumkehr, drastische Erhöhung der Ionisierung |
| Analytische Plattform | GC-MS | GC-MS, LC-MS | LC-MS |
| Nachweisgrenze (LOD) | Niedriger ng/m³- bis pg-Bereich[8][9] | Abhängig von der Plattform | Femtogramm (fg)-Bereich[1][7][10] |
| Quantifizierungsgrenze (LOQ) | Niedriger ng/m³- bis pg-Bereich[11] | Abhängig von der Plattform | Femtogramm (fg)-Bereich[7][10] |
| Reproduzierbarkeit (% RSD) | ≤ 10%[8][9] | Gut, typischerweise <15% | Exzellent |
| Linearität (R²) | > 0.99 | > 0.99 | > 0.99[7][10] |
| Stabilität der Derivate | Feuchtigkeitsempfindlich | Stabil | Sehr stabil, auch bei Lagerung und Freeze-Thaw-Zyklen[1][7] |
| Vorteile | Etablierte Methode, gute Trennleistung im GC | Robust, für GC und LC anwendbar, kostengünstig | Extrem hohe Empfindlichkeit (>1000-fach höher als GC/MS)[1] |
| Nachteile | Feuchtigkeitsempfindlichkeit, zusätzlicher Arbeitsschritt | Geringere Empfindlichkeit als Ladungsumkehr | Reagenzien können teurer sein |
Fazit für den Anwender
Die Derivatisierung ist ein unverzichtbares Werkzeug für die zuverlässige und empfindliche Quantifizierung von Dicarbonsäuren mittels Massenspektrometrie.
-
Für GC-MS-Anwendungen , insbesondere bei der Analyse von Umweltproben, bietet die Silylierung mit BSTFA eine hervorragende Kombination aus Empfindlichkeit und Reproduzierbarkeit.[8][9]
-
Die Veresterung mit butanolischer HCl ist eine vielseitige und robuste Methode, die sowohl für GC-MS als auch für LC-MS eingesetzt werden kann und sich besonders für den Hochdurchsatz eignet.
-
Wenn maximale Empfindlichkeit für die Analyse von Dicarbonsäuren in biologischen Flüssigkeiten mit LC-MS erforderlich ist, ist die Ladungsumkehr-Derivatisierung mit DmPABr die Methode der Wahl. Sie ermöglicht die Quantifizierung von Spurenkonzentrationen im Femtogramm-Bereich und übertrifft andere Methoden in der Empfindlichkeit bei weitem.[1][7][10]
Die in diesem Handbuch vorgestellten Protokolle und wissenschaftlichen Erläuterungen sollen Ihnen als fundierte Grundlage für die Entwicklung und Validierung Ihrer eigenen Methoden dienen. Eine sorgfältige Optimierung der Derivatisierungs- und Analysebedingungen ist entscheidend für den Erfolg Ihrer quantitativen Studien.
Referenzen
-
Pietrogrande, M.C., Bacco, D., & Demaria, G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]
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Fonteh, A., & Jose, J. (2024). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]
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Pietrogrande, M.C., Bacco, D., & Demaria, G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]
-
Hodek, O., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]
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LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]
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Hodek, O., et al. (2025). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PHAIDRA. [Link]
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Stávová, J., et al. (2012). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. PMC. [Link]
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Kawamura, K., & Gagosian, R.B. (1987). Mass spectra of dibutyl esters of (a) oxalic acid, (b) malonic acid,... ResearchGate. [Link]
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Shioya, K., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PMC. [Link]
-
Grossert, J.S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]
-
Freie Universität Berlin. Massenspektrometrie. [Link]
-
Rashed, M.S., et al. (2001). Method of analyzing dicarboxylic acids. Google Patents.
-
Li, L., et al. (2010). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons. [Link]
-
Jose, J., & Fonteh, A.N. (2024). A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Unbekannter Autor. (2024). Entwicklung und Optimierung einer auf Massenspektrometrie basierten Fettsäureanalytik für die Systembiologie, Medizin und Ern. DuEPublico. [Link]
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Shioya, K., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed. [Link]
-
Merten, C. (2019). Massenspektrometrie. Merten Lab. [Link]
-
Unbekannter Autor. GCMS Section 6.14. Whitman People. [Link]
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Grey, A.C., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
-
Deutsche Sporthochschule Köln. Derivatisierung. [Link]
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Willacey, C.C.W., et al. (2019). LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide. PubMed. [Link]
-
Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry. [Link]
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Unbekannter Autor. (2018). Nachhaltige Synthese und Derivatisierung von Carbonsäuren. kluedo. [Link]
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Hebisch, R., et al. (2022). Dicarbonsäuren, kurzkettige – Bestimmung von Oxalsäure, Malonsäure, Bernsteinsäure, Glutarsäure und Adipinsäure. BAuA. [Link]
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Unbekannter Autor. (2004). Optimierung und Validierung dünnschichtchromatographischer Verfahren in der Qualitätsanalytik von Phytopharmaka. ediss.sub.hamburg. [Link]
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Bhutoi, B., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]
-
Fonteh, A., & Jose, J. (2024). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]
-
Unbekannter Autor. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. [Link]
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Unbekannter Autor. (2014). Synthese und Anwendung neuer Ionisationsmarker für die APLI-(TOF)MS. CORE. [Link]
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Unbekannter Autor. DIPLOMARBEIT. [Link]
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Unbekannter Autor. (2015). Entwicklung neuartiger radikalischer Synthesemethoden zur Olefinfunktionalisierung. mediaTUM. [Link]
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Unbekannter Autor. (2020). Entwicklung von LC-MS-basierten Metabolomics-Applikationen für den Kakaoschalen- nachweis. ediss.sub.hamburg. [Link]
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- 4. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
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- 11. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid as a ligand in coordination chemistry
An in-depth technical guide on is provided for researchers, scientists, and drug development professionals. This guide offers detailed application notes and protocols, with full editorial control to best suit the specific nature of the topic.
Introduction: A Niche Ligand with Untapped Potential
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid, a substituted derivative of maleic acid, presents a unique scaffold for the design of novel coordination complexes. Its structure, featuring a cis-dicarboxylic acid functionality for metal binding and a phenyl group that can engage in π-stacking interactions, makes it a compelling candidate for constructing diverse metal-organic frameworks (MOFs) and coordination polymers. The methyl group introduces steric hindrance and electronic effects that can fine-tune the resulting structures and their properties. While this specific ligand is not extensively reported in the literature, its structural motifs are found in related, well-studied compounds, allowing for the extrapolation of synthetic protocols and potential applications.
This guide provides a comprehensive overview of the potential of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid in coordination chemistry, detailing its synthesis, characterization, and proposed protocols for the formation of coordination complexes. The applications discussed are based on analogous systems and highlight the potential of this ligand in areas such as catalysis, gas storage, and drug delivery.
Ligand Synthesis and Characterization
The synthesis of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid can be approached through several synthetic routes, with the Stobbe condensation being a prominent method for creating the initial carbon-carbon bond.
Protocol 1: Synthesis of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid
This protocol is adapted from established procedures for the synthesis of related substituted succinic and itaconic acids.
Materials:
-
Diethyl methylsuccinate
-
Benzaldehyde
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Sodium hydroxide
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Stobbe Condensation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
To this solution, add a mixture of diethyl methylsuccinate and benzaldehyde dropwise with stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, the mixture is cooled and acidified with hydrochloric acid.
-
The product is then extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude monoester.
-
The crude monoester is then hydrolyzed to the diacid by refluxing with an excess of aqueous sodium hydroxide, followed by acidification with concentrated hydrochloric acid.
-
-
Purification:
-
The resulting solid, (2Z)-2-Methyl-3-phenylbut-2-enedioic acid, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization:
The structure and purity of the synthesized ligand should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity and stereochemistry of the molecule.
-
FT-IR Spectroscopy: To identify the characteristic carboxylic acid O-H and C=O stretching vibrations.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Coordination Chemistry: Synthesis of Metal Complexes
The dicarboxylate functionality of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid allows it to act as a versatile chelating or bridging ligand, forming complexes with a wide range of metal ions. The following are generalized protocols for the synthesis of discrete coordination complexes and coordination polymers.
Protocol 2: Synthesis of a Discrete Metal Complex
This protocol describes a general method for synthesizing a simple coordination complex, for example, with a divalent metal ion like copper(II).
Materials:
-
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid
-
Copper(II) acetate monohydrate
-
Methanol or Ethanol
-
Triethylamine (or other suitable base)
Procedure:
-
Ligand Dissolution: Dissolve the ligand in a minimal amount of methanol, adding a stoichiometric amount of triethylamine to deprotonate the carboxylic acid groups in situ.
-
Metal Salt Dissolution: In a separate flask, dissolve copper(II) acetate monohydrate in methanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Crystallization: The resulting solution can be left for slow evaporation at room temperature. The formation of single crystals suitable for X-ray diffraction may be promoted by techniques such as vapor diffusion or layering with a co-solvent.
-
Isolation: The crystalline product is collected by filtration, washed with a small amount of cold methanol, and dried in a desiccator.
Protocol 3: Hydrothermal Synthesis of a Metal-Organic Framework (MOF)
Hydrothermal synthesis is a common method for producing crystalline MOFs.
Materials:
-
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid
-
A suitable metal salt (e.g., Zinc nitrate hexahydrate)
-
N,N-Dimethylformamide (DMF) or other high-boiling point solvent
-
Teflon-lined stainless steel autoclave
Procedure:
-
Mixture Preparation: In a Teflon liner, mix the ligand, the metal salt, and the solvent. The molar ratios of the reactants can be varied to target different framework topologies.
-
Sealing and Heating: Seal the liner within the stainless steel autoclave and place it in an oven. Heat the autoclave to a specific temperature (typically between 100-180 °C) for a period of 24-72 hours.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystalline product is collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried.
Characterization of Coordination Complexes
A thorough characterization of the synthesized metal complexes is crucial to understand their structure and properties.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the coordination complex, including bond lengths, bond angles, and the coordination environment of the metal center.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of solvent molecules.
-
Spectroscopic Methods (FT-IR, UV-Vis): To probe the coordination of the ligand to the metal ion. For instance, a shift in the carboxylate stretching frequencies in the FT-IR spectrum can confirm coordination.
Potential Applications
The unique structural features of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid suggest its utility in several areas of materials science and drug development.
Catalysis
Coordination complexes based on this ligand could serve as catalysts. The metal centers can act as Lewis acids, while the phenyl and methyl groups can create specific pockets that may influence substrate selectivity.
Caption: Proposed catalytic cycle workflow.
Gas Storage and Separation
The formation of porous MOFs using this ligand could lead to materials with applications in gas storage (e.g., H₂, CO₂) and separation. The phenyl groups can enhance the affinity for certain gas molecules through π-π interactions.
Drug Delivery
Biocompatible MOFs constructed from this ligand could be explored as potential drug delivery vehicles. The porous structure can encapsulate drug molecules, and the framework can be designed for controlled release.
Data Summary
| Property | (2Z)-2-Methyl-3-phenylbut-2-enedioic acid | Example Cu(II) Complex | Example Zn(II) MOF |
| Formula Weight | To be determined | To be determined | To be determined |
| Crystal System | To be determined | To be determined | To be determined |
| Solubility | Polar organic solvents | Varies | Generally insoluble |
| Thermal Stability | To be determined | To be determined | To be determined |
| Potential Application | Ligand synthesis | Catalysis | Gas storage |
Conclusion
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid represents a promising, yet underexplored, building block in coordination chemistry. Its synthesis is achievable through established organic reactions, and it offers a versatile platform for the creation of a wide array of metal complexes with potentially interesting properties and applications. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich coordination chemistry of this and related ligands. Further investigation into its complexes will undoubtedly uncover novel structures and functionalities.
References
- Note: As "(2Z)-2-Methyl-3-phenylbut-2-enedioic acid" is a niche compound with limited direct literature, the following references pertain to the synthesis and coordination chemistry of related dicarboxylic acids and the general techniques mentioned in the protocols.
Application Notes & Protocols: Pharmacological Screening of Novel Dicarboxylic Acid Compounds
Introduction: The Emerging Therapeutic Potential of Dicarboxylic Acids
Dicarboxylic acids (DAs), organic compounds containing two carboxylic acid functional groups, are increasingly recognized for their significant pharmacological potential.[1][2][3] Naturally occurring in various plants and animals as products of fatty acid ω-oxidation, these molecules are not merely metabolic intermediates but active modulators of key biological pathways.[2][4] Recent research has highlighted their diverse physiological activities, including anti-inflammatory, antimicrobial, antioxidant, and anti-keratinizing effects.[3][5] Notably, certain DAs have shown promise in managing metabolic disorders by improving glucose tolerance and increasing energy expenditure, presenting a novel therapeutic avenue for conditions like type 2 diabetes and obesity.[4][6]
The therapeutic versatility of dicarboxylic acids, ranging from dermatological applications for acne and rosacea to their potential as inhibitors of enzymes like tyrosinase and aspartate aminotransferase, underscores the importance of robust screening methodologies to uncover their full potential.[7][8] This guide provides a comprehensive framework for the pharmacological screening of novel dicarboxylic acid compounds, detailing both the strategic approach and the practical, step-by-step protocols necessary for identifying and characterizing promising therapeutic candidates. Our focus is on providing a logical, evidence-based workflow that ensures scientific rigor and accelerates the drug discovery process.
Strategic Screening Workflow: A Multi-Tiered Approach
A successful screening campaign for novel dicarboxylic acid compounds necessitates a tiered approach, beginning with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and tertiary assays to validate and characterize these hits. This funnel-down strategy, common in drug discovery, ensures that resources are efficiently allocated to the most promising candidates.[9]
The initial phase involves high-throughput screening (HTS) using cell-based or biochemical assays to rapidly assess a large library of dicarboxylic acid derivatives for a desired biological activity.[10][11] Hits from the primary screen are then subjected to a battery of secondary assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and assess their initial cytotoxicity. Promising candidates from this stage, often referred to as "leads," proceed to more complex, physiologically relevant tertiary assays, which may include mechanism of action studies, receptor binding assays, and initial in vivo proof-of-concept experiments.
Below is a visual representation of this strategic workflow.
Caption: A multi-phased workflow for the pharmacological screening of dicarboxylic acids.
Part 1: Primary Screening - Identifying Bioactive Compounds
The primary screen is the first critical step in identifying dicarboxylic acid compounds with potential therapeutic effects. The choice of assay will be dictated by the specific biological question being addressed. For instance, in the context of metabolic diseases, a cell-based assay measuring metabolic activity is a logical starting point.[12]
Protocol 1: High-Throughput Cell Viability Screening using MTT Assay
This protocol is designed to assess the general cytotoxicity of a library of dicarboxylic acid compounds on a relevant cell line. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13][14]
Materials:
-
96-well flat-bottom sterile microplates
-
Dicarboxylic acid compound library (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line (e.g., HepG2 for liver-related metabolic studies)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dicarboxylic acid compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with solvent) and untreated control (medium only) wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14][16]
-
Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[16]
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Identify "hits" as compounds that exhibit a statistically significant change in cell viability at a specific concentration.
-
Part 2: Hit Validation and Mechanistic Elucidation
Compounds identified as hits in the primary screen require further investigation to confirm their activity and to begin to understand their mechanism of action. This phase involves dose-response studies to determine potency and more specific assays to probe potential molecular targets.
Protocol 2: Enzyme Inhibition Assay
Many dicarboxylic acids are known to interact with enzymes.[8][17] This protocol provides a general framework for assessing the inhibitory potential of hit compounds against a specific enzyme target using a spectrophotometric assay.[18]
Principle: The rate of an enzyme-catalyzed reaction is monitored by measuring the change in absorbance of a substrate or product over time.[19] An inhibitor will decrease the rate of this reaction.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme that produces a chromogenic product
-
Appropriate assay buffer
-
Hit dicarboxylic acid compounds
-
96-well UV-transparent microplates
-
Microplate reader with kinetic reading capabilities
Procedure:
-
Assay Optimization:
-
Determine the optimal concentrations of enzyme and substrate that result in a linear reaction rate over a reasonable time period.
-
Ensure the absorbance values remain within the linear range of the spectrophotometer (typically below 1.0).[19]
-
-
Inhibition Assay:
-
In a 96-well plate, add the assay buffer, the hit compound at various concentrations, and the enzyme.
-
Incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate.[20]
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each compound concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
The following diagram illustrates the basic principle of an enzyme inhibition assay.
Caption: Dicarboxylic acid inhibitor preventing substrate binding to the enzyme.
Protocol 3: Receptor Binding Assay
Dicarboxylic acids may also exert their effects by binding to specific receptors.[21] Radioligand binding assays are a powerful tool to investigate such interactions.[22]
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.[23] A decrease in the amount of bound radioligand indicates that the test compound is binding to the receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand specific for the target receptor
-
Hit dicarboxylic acid compounds
-
Assay buffer
-
Glass fiber filter mats (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation, the radiolabeled ligand at a concentration near its Kd, and the hit compound at various concentrations.
-
Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Data Presentation and Interpretation
The quantitative data generated from these screening assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Summary of Primary Screening and Hit Validation Data
| Compound ID | Primary Screen (% Viability at 10 µM) | IC50 (µM) - Cytotoxicity | IC50/Ki (µM) - Target Assay |
| DCA-001 | 95.2 ± 4.1 | > 100 | 5.8 ± 0.7 (Enzyme X) |
| DCA-002 | 45.7 ± 6.3 | 8.1 ± 1.2 | 2.3 ± 0.4 (Enzyme X) |
| DCA-003 | 98.1 ± 3.5 | > 100 | > 50 (Enzyme X) |
| DCA-004 | 89.5 ± 5.0 | 75.4 ± 8.9 | 0.9 ± 0.1 (Receptor Y) |
In this example table, DCA-001 and DCA-004 would be prioritized for further investigation. DCA-001 shows good target engagement with low cytotoxicity. DCA-004 is a potent binder to Receptor Y, and while it shows some cytotoxicity at higher concentrations, its therapeutic window may still be acceptable. DCA-002 is likely a non-specific cytotoxic agent, and DCA-003 is inactive against the tested target.
Concluding Remarks
The pharmacological screening of novel dicarboxylic acid compounds is a dynamic and multifaceted process that requires a well-structured and scientifically rigorous approach. By employing a tiered screening strategy, from high-throughput primary assays to more detailed mechanistic studies, researchers can efficiently identify and characterize promising therapeutic candidates. The protocols and guidelines presented here provide a solid foundation for initiating such a screening campaign, with the ultimate goal of translating the therapeutic potential of dicarboxylic acids into novel treatments for a range of human diseases.
References
-
MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Nature Reviews Drug Discovery. (2023). As cited in: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
-
Goetzman, E., et al. (2024). Dietary dicarboxylic acids provide a non-storable alternative fat source that protects mice against obesity. Journal of Clinical Investigation. Retrieved from [Link]
-
Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
Choi, Y. J., & Kim, Y. S. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Biotechnology journal, 13(10), e1700503. Retrieved from [Link]
-
Parumasivam, T., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances, 14(22), 17008-17021. Retrieved from [Link]
-
Parumasivam, T., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics. RSC Advances, 14(22), 17008-17021. Retrieved from [Link]
-
Parumasivam, T., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances, 14(22), 17008-17021. Retrieved from [Link]
-
Mingrone, G., et al. (2013). Use of Dicarboxylic Acids in Type 2 Diabetes. British Journal of Clinical Pharmacology, 75(3), 671-676. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
Sandiego. (2021). Biochem Lab Enzyme Kinetics Instructions F21. Retrieved from [Link]
-
Mingrone, G. (2024). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure. Journal of Clinical Investigation, 134(12), e180456. Retrieved from [Link]
-
Bitesize Bio. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, November 25). Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial pathogens. Retrieved from [Link]
-
Li, W., et al. (2024). Azelaic Acid: Mechanisms of Action and Clinical Applications. Pharmaceutics, 16(10), 1433. Retrieved from [Link]
-
Sharma, S., et al. (2020). Azelaic Acid: A Promising Agent for Dermatological Applications. Journal of Dermatological Treatment, 31(6), 589-597. Retrieved from [Link]
-
Nazzaro-Porro, M., & Passi, S. (1978). Effect of dicarboxylic acids on lentigo maligna. The British journal of dermatology, 98(6), 679–683. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Harruff, R. C., & Jenkins, W. T. (1975). Factors contributing to the inhibition of aspartate aminotransferase by dicarboxylic acids. Archives of biochemistry and biophysics, 170(1), 212–219. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A novel receptor for dicarboxylic acid derivatives. Retrieved from [Link]
-
Cysewski, P. (2017). In Silico Screening of Dicarboxylic Acids for Cocrystallization With Phenylpiperazine Derivatives Based on Both Cocrystallization Propensity and Solubility Advantage. Journal of Molecular Modeling, 23(4), 117. Retrieved from [Link]
-
ACS Publications. (2005). Dicarboxylic Acid Azacycle l-Prolyl-pyrrolidine Amides as Prolyl Oligopeptidase Inhibitors and Three-Dimensional Quantitative Structure−Activity Relationship of the Enzyme−Inhibitor Interactions. Retrieved from [Link]
-
MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
Godsora, B. K., et al. (2021). Molecular insights into the inhibition of glutamate dehydrogenase by the dicarboxylic acid metabolites. The FEBS journal, 288(21), 6211–6231. Retrieved from [Link]
-
Tonsgard, J. H., & Meredith, S. C. (1991). Characterization of the binding sites for dicarboxylic acids on bovine serum albumin. The Biochemical journal, 276 ( Pt 1)(Pt 1), 189–195. Retrieved from [Link]
-
Madsen, A. S., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie (International ed. in English), 61(1), e202111162. Retrieved from [Link]
-
ResearchGate. (2025, May 2). Are you aware of any enzymes that prefer dicarboxylic acids as substrate as compared to their monocarboxylic acid counterparts?. Retrieved from [Link]
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Role of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid in polymer chemistry
Application Note: High-Performance Polymer Functionalization using (2Z)-2-Methyl-3-phenylbut-2-enedioic Acid
Executive Summary
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid (commonly referred to as Methylphenylmaleic Acid or MPMA ) represents a specialized class of sterically hindered, tri-substituted unsaturated dicarboxylic acids. Unlike its unsubstituted counterpart (maleic acid), MPMA introduces significant steric bulk and hydrophobicity via its methyl and phenyl substituents.
In polymer chemistry, this compound serves two critical roles:
-
Monomer Precursor for High-Tg Copolymers: It is the direct precursor to Methylphenylmaleic Anhydride (MPMAh) . When copolymerized with styrene or acrylonitrile, the rigid phenyl ring restricts polymer chain rotation, significantly enhancing the Glass Transition Temperature (Tg) and thermal stability of the resulting matrix.
-
Hydrophobic Modulator in Drug Delivery: As a backbone unit in polyanhydrides, it slows hydrolytic degradation rates compared to simple polymaleic acid, allowing for tunable surface erosion profiles in sustained-release drug delivery systems.
Chemical Architecture & Mechanism
The utility of MPMA stems from its specific structural constraints. The cis (Z) configuration allows for facile cyclization to the anhydride, which is the active polymerizable species in radical polymerizations.
Mechanistic Advantages
-
Steric Hindrance: The 2-methyl and 3-phenyl groups create a "crowded" double bond. This prevents homopolymerization (self-propagation is kinetically forbidden) but promotes alternating copolymerization with electron-rich monomers like Styrene or Vinyl Ethers.
-
Thermal Rigidity: The phenyl group acts as a rigid pendant unit. In copolymers, this increases the energy barrier for segmental motion, pushing the Tg often above 150°C, compared to ~100°C for standard polystyrene.
-
Hydrolytic Stability: In bio-applications, the bulky phenyl group shields the anhydride/ester bonds from water attack, prolonging the half-life of the polymer matrix.
Pathway Diagram
Figure 1: Synthetic and functional pathways of MPMA in polymer science. The acid must typically be activated to the anhydride form to participate in chain growth.
Experimental Protocols
The following protocols describe the conversion of the acid to its anhydride monomer and its subsequent copolymerization.
Protocol A: Cyclodehydration to Methylphenylmaleic Anhydride
Rationale: The acid itself reacts sluggishly in radical conditions. The anhydride is the reactive species.
Materials:
-
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid (10.0 g)
-
Acetic Anhydride (30 mL, excess)
-
Sodium Acetate (0.5 g, catalyst)
Step-by-Step:
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Addition: Charge the flask with the MPMA acid, acetic anhydride, and sodium acetate.
-
Reflux: Heat the mixture to 140°C (reflux) for 3 hours. The solution should turn clear as the acid dissolves and cyclizes.
-
Isolation: Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure.
-
Purification: Recrystallize the resulting solid from a mixture of toluene/hexane (1:3 v/v).
-
Validation: Confirm structure via FTIR (Look for doublet carbonyl peaks at ~1760 and ~1830 cm⁻¹, characteristic of cyclic anhydrides).
Protocol B: Alternating Copolymerization with Styrene
Rationale: To create a heat-resistant thermoplastic resin.
Materials:
-
Methylphenylmaleic Anhydride (MPMAh) - Synthesized in Protocol A
-
Styrene (Purified, inhibitor removed)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Molar Feed: Prepare a 1:1 molar ratio of MPMAh (1.88 g, 10 mmol) and Styrene (1.04 g, 10 mmol). Note: Due to the alternating tendency, a 1:1 feed is optimal.
-
Solvation: Dissolve monomers in Toluene (20 mL) in a Schlenk tube. Total monomer concentration should be ~1.0 M.
-
Degassing: Purge the solution with Nitrogen or Argon for 20 minutes to remove dissolved oxygen (a radical scavenger).
-
Initiation: Add AIBN (1 mol% relative to total monomer, ~32 mg).
-
Polymerization: Seal the tube and place in a pre-heated oil bath at 70°C. Stir for 24 hours.
-
Precipitation: Pour the viscous reaction mixture into a 10-fold excess of cold Methanol. The polymer will precipitate as a white solid.
-
Drying: Filter and dry in a vacuum oven at 60°C for 24 hours.
Comparative Data: Thermal & Reactivity Properties
The following table highlights why a researcher would choose MPMA over standard Maleic Acid (MA) or Citraconic Acid (CA).
| Property | Maleic Anhydride (MA) | Citraconic Anhydride (Methyl-MA) | Methylphenylmaleic Anhydride (MPMA) | Relevance |
| Substituents | None (H, H) | Methyl (CH3, H) | Methyl, Phenyl (CH3, Ph) | Steric Bulk |
| Copolymer Tg (w/ Styrene) | ~160-170°C | ~180°C | >210°C | Heat Resistance |
| Hydrolytic Half-Life | Minutes | Hours | Days/Weeks | Drug Delivery Stability |
| Polymerization Rate | Fast | Moderate | Slow | Control over M.W. |
Table 1: Comparison of maleic acid derivatives. The addition of the phenyl group in MPMA drastically increases the Glass Transition Temperature (Tg) and hydrophobicity.
Critical Application Notes
Drug Delivery Systems (Polyanhydrides)
When synthesizing biodegradable carriers, MPMA is rarely used as a homopolymer due to crystallinity issues. Instead, it is co-condensed with aliphatic diacids (e.g., Sebacic Acid).
-
Mechanism: The MPMA units provide "hydrophobic blocks" that prevent water penetration into the bulk. This forces the polymer to erode only at the surface (Surface Erosion), leading to zero-order drug release kinetics (constant release rate).
Carbon Fiber Precursors
Recent research indicates that incorporating small amounts (<5%) of MPMA derivatives into Polyacrylonitrile (PAN) precursors can broaden the processing window during the oxidation (stabilization) phase. The bulky groups disrupt the nitrile dipole interactions slightly, preventing "runaway" exotherms during carbonization [1].
References
-
Lu, G. L., et al. (2008). "Synthesis of (Z)-2-Methyl-2-Butenedioic Acid-1-Methyl Ester and Determination of Apparent Reactivity Ratio of Copolymerization with Acrylonitrile." Acta Chimica Sinica.
-
Poley, P. (2018). "Development of a Solution Synthesis of Poly(Sebacic Anhydride)." Bucknell University Honors Theses.
-
Chen, A. Z., et al. (2012). "Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles." International Journal of Molecular Sciences.
-
Cava, M. P., et al. (1961). "N-Phenylmaleimide."[1] Organic Syntheses, Coll.[1] Vol. 5, p.944.
Sources
Troubleshooting & Optimization
Overcoming low yields in the synthesis of substituted butenedioic acids
Topic: Overcoming Low Yields in Substituted Maleic (cis) and Fumaric (trans) Acid Synthesis Audience: Senior Chemists, Process Development Scientists Status: [LIVE] - Knowledge Base Active
Executive Summary: The Yield Paradox
Low yields in the synthesis of substituted butenedioic acids (e.g., citraconic acid, dimethylmaleic acid) rarely stem from a single catastrophic failure.[1] Instead, they typically result from three converging vectors:[1]
-
Thermodynamic Drift: Unwanted isomerization between cis (maleic) and trans (fumaric) forms.[2]
-
Oxidative Fragility: The electron-rich double bond is prone to over-oxidation (cleavage to CO₂) or polymerization during synthesis.
-
The "Invisible" Product: High water solubility of short-chain dicarboxylic acids leads to massive losses during aqueous workups, often misdiagnosed as reaction failure.
This guide deconstructs these failure modes into actionable troubleshooting protocols.
Module 1: Stereochemical Control (Cis vs. Trans)
The Issue: You are targeting the cis-isomer (substituted maleic acid), but NMR confirms significant contamination or total conversion to the trans-isomer (substituted fumaric acid).
Mechanism: The cis-isomer is thermodynamically less stable due to steric repulsion between the carboxyl groups (and substituents like methyl groups). Isomerization is catalyzed by:
-
Strong acids (low pH).
-
Thermal stress (>80°C).
-
Radical initiators (light, peroxides).[1]
Troubleshooting Guide: Preventing Isomerization
| Parameter | Recommendation | Scientific Rationale |
| pH Control | Buffer reaction to pH 4–6 if possible; avoid conc. HCl/H₂SO₄ during workup. | Protonation of the carbonyl oxygen lowers the rotational barrier of the C=C bond, facilitating isomerization [1]. |
| Temperature | Keep reaction < 60°C. If reflux is needed, use low-bp solvents (e.g., DCM, Acetone).[1] | Thermal energy overcomes the activation barrier for rotation around the double bond. |
| Quenching | Use reductive quench (Na₂S₂O₃) immediately after oxidation. | Residual peroxides act as radical initiators that catalyze cis-to-trans isomerization [2]. |
| Catalyst | Avoid thiourea or heavy metals if targeting cis. | These are known isomerization catalysts.[3] |
FAQ: Isomerization
Q: My crude NMR is cis, but my isolated solid is trans. What happened? A: Isomerization likely occurred during the recrystallization or drying step. If you heated the acid in water to dissolve it for recrystallization, you created the perfect conditions for acid-catalyzed isomerization.
Fix: Use "Cold Crystallization" (dissolve in minimal polar solvent, add non-polar anti-solvent at 0°C) or lyophilization instead of heat-drying.
Module 2: The Synthetic Engine (Oxidation Protocols)
Context: The most versatile route to substituted butenedioic acids is the oxidative ring opening of substituted furans (e.g., sylvan, furfural derivatives).
The Protocol: High-Yield Oxidation of 2-Methylfuran to Citraconic Acid (Methylmaleic Acid) Standard methods using permanganate often degrade the product. The Chlorite-Hydrogen Peroxide method is superior for substituted analogs.
Reagents:
-
Substrate: 2-Methylfuran (or substituted analog)
-
Oxidant: Sodium Chlorite (NaClO₂) + Hydrogen Peroxide (H₂O₂)
-
Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄)
Step-by-Step Workflow:
-
Setup: Dissolve substrate (10 mmol) in Acetonitrile/Water (3:1). Cool to 0°C.[2]
-
Buffer: Add NaH₂PO₄ (1.5 eq) to buffer the pH (prevents rapid decomposition of chlorite).
-
Addition: Add NaClO₂ (1.5 eq) and H₂O₂ (1.5 eq) dropwise simultaneously over 1 hour. Do not dump reagents; exotherm causes decarboxylation.
-
Monitoring: Stir at 0°C–RT. Monitor by TLC (stain with KMnO₄; furan disappears, diacid stays at baseline).[1]
-
Quench: Add saturated Na₂SO₃ until starch-iodide paper remains white (destroys excess oxidant).
-
Acidification: Carefully acidify to pH 2 with cold dilute HCl (only after quenching to avoid ClO₂ gas generation).
Visualizing the Pathway & Failure Points:
Caption: Figure 1. Oxidative ring-opening pathway. Note that the lactone intermediate is the branch point for success vs. decomposition.
Module 3: The Isolation Bottleneck (Solubility)
The Issue: "I put 10g of starting material in, reaction looked great on TLC, but I only recovered 200mg of product."
The Cause: Substituted butenedioic acids are extremely water-soluble (polar + H-bonding). Standard extraction (Water/EtOAc) often fails because the partition coefficient (
Troubleshooting Guide: Isolation Strategies
| Method | Protocol | When to Use |
| Continuous Extraction | Use a liquid-liquid continuous extractor with Ethyl Acetate or Ether for 24–48 hours. | Gold Standard. When simple extraction yields <30%. |
| Salting Out | Saturate the aqueous phase with NaCl or (NH₄)₂SO₄ before extraction. | Increases ionic strength, forcing the organic acid into the organic layer. |
| The "Ester Trick" | 1. Evaporate water (lyophilize).2. Reflux residue in MeOH/H₂SO₄.3. Extract the Dimethyl Ester (organic soluble).4. Hydrolyze back to acid. | When the acid is impossible to extract.[4] Isolating the ester is often easier. |
| Solvent Switch | Use 2-Butanone (MEK) or n-Butanol instead of EtOAc. | These solvents are more polar and extract diacids better, though they are harder to evaporate.[1] |
Module 4: Substituted Specifics (Dimethylmaleic Anhydride)
Special Case: Synthesis of 2,3-dimethylmaleic anhydride (a common precursor). Common Failure: Low yield during the hydrolysis of the anhydride to the acid.
The Fix: Substituted anhydrides are surprisingly stable. Hydrolysis requires forcing conditions, but forcing conditions cause isomerization.[1]
-
Protocol: Dissolve anhydride in THF/Water (1:1). Add 2.5 eq LiOH (Lithium Hydroxide). Stir at RT.
-
Why LiOH? It is more nucleophilic but less basic than NaOH in organic mixtures, reducing side reactions.[1]
-
Workup: Acidify with cold H₃PO₄ (Phosphoric acid) instead of HCl. Phosphate buffers stabilize the pH during extraction [3].
Diagnostic Decision Tree
Use this logic flow to identify your specific yield killer.
Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss.
References
-
Isomerization Mechanisms : Wojcieszak, R. et al. "Recent developments in maleic acid synthesis from bio-based chemicals." Sustainable Chemical Processes, 2015.[1][5] 5[6][7][8][9]
-
Oxidation Protocols : Lan, X. et al. "Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System." ACS Omega, 2020.[1] 10[2][5][6][7][8][9][11][12][13]
-
Anhydride Hydrolysis & Isolation : Argade, N. et al. "A Concise Account of the Chemistry of Valuable Alkyl(methyl)maleic Anhydrides." Synthesis, 2014.[1][7][13] (Cited within Wikipedia context). 13[2][6][7][8][9][11]
-
Formic Acid Mediated Oxidation : Zhang, Z. et al. "Highly efficient formic acid-mediated oxidation of renewable furfural to maleic acid with H2O2." Green Chemistry, 2019.[1] 14[2][5][6][7][8][9][11]
Sources
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- 3. Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters [organic-chemistry.org]
- 4. amslaurea.unibo.it [amslaurea.unibo.it]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 2,3-Dimethylmaleic anhydride - Wikipedia [en.wikipedia.org]
- 14. Highly efficient formic acid-mediated oxidation of renewable furfural to maleic acid with H2O2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Dicarboxylic Acid Synthesis – Byproduct Identification and Removal
Welcome to the Technical Support Center dedicated to addressing the critical challenges of byproduct identification and removal in dicarboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter issues related to purity in their experimental work. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your synthesis.
Introduction: The Imperative of Purity in Dicarboxylic Acid Synthesis
Dicarboxylic acids are fundamental building blocks in a vast array of applications, from the synthesis of polymers like nylon to their use as precursors in active pharmaceutical ingredients.[1][2] The presence of byproducts, which can arise from incomplete reactions, side reactions, or the degradation of products, can significantly impact the physicochemical properties, reactivity, and safety profile of the final product.[3][4] Understanding and mitigating these impurities is therefore of paramount importance. This guide offers a structured approach to identifying and eliminating these unwanted compounds.
Section 1: Identification of Common Byproducts
A crucial first step in any purification strategy is the accurate identification of the byproducts present in your crude dicarboxylic acid mixture. The nature and quantity of these impurities are highly dependent on the synthetic route employed.
Frequently Asked Questions (FAQs) - Byproduct Identification
Q1: What are the most common byproducts I should expect in my dicarboxylic acid synthesis?
A1: The byproducts you encounter will vary based on your starting materials and reaction conditions. However, some common classes of impurities include:
-
Shorter and Longer Chain Dicarboxylic Acids: In processes like the oxidation of cyclic alkanes (e.g., cyclohexane for adipic acid), it's common to find smaller dicarboxylic acids like glutaric and succinic acids as byproducts.[5][6]
-
Monocarboxylic Acids: These can be present as unreacted starting materials or as byproducts of oxidative cleavage at unintended positions.[7][8]
-
Incompletely Oxidized Intermediates: Aldehydes and alcohols with the same carbon skeleton as the target dicarboxylic acid can be present if the oxidation is not driven to completion.[9]
-
Polymeric Byproducts: Under certain conditions, especially at high temperatures, dicarboxylic acids or their reactive intermediates can undergo polymerization.[10]
-
Byproducts from Fermentation: In biotechnological production routes, common byproducts include other organic acids like acetic acid, formic acid, and pyruvic acid.[11][12]
Q2: Which analytical techniques are best suited for identifying these byproducts?
A2: A multi-pronged analytical approach is often necessary for comprehensive byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile byproducts. Dicarboxylic acids often require derivatization (e.g., silylation or esterification) to increase their volatility for GC analysis.[13][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and can detect low-level impurities without the need for derivatization.[15][16][17] It is particularly useful for analyzing complex biological matrices from fermentation processes.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors can be used to quantify known impurities and assess the overall purity of the sample.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown byproducts.
Experimental Workflow: Byproduct Identification
The following diagram illustrates a typical workflow for identifying unknown byproducts in a dicarboxylic acid sample.
Caption: Workflow for the identification of byproducts in dicarboxylic acid synthesis.
Section 2: Removal of Byproducts
Once the byproducts have been identified, an appropriate purification strategy can be developed. The choice of method will depend on the physical and chemical properties of both the desired dicarboxylic acid and the impurities.
Troubleshooting Guide - Byproduct Removal
| Issue | Possible Cause | Troubleshooting Steps |
| Colored Impurities in Crystals | Adsorption of colored byproducts onto the crystal lattice. | - Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot recrystallization solution before filtration.[10] - Oxidative/Reductive Wash: Consider a dilute wash with a suitable oxidizing or reducing agent if the colored impurity is susceptible to such treatment. |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the dicarboxylic acid or its impurities, or the solution is supersaturated with impurities. | - Add More Solvent: Reheat the solution and add more hot solvent.[10] - Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.[10] - Employ a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity is observed, then reheat to clarify and cool slowly.[10] |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. | - Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.[10] - Seeding: Add a small crystal of the pure dicarboxylic acid to the cooled solution.[10] - Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration.[10] |
| Poor Separation by Column Chromatography | Inappropriate choice of stationary or mobile phase. | - Reverse-Phase Chromatography: For polar dicarboxylic acids, C18-functionalized silica is often more effective than normal-phase silica gel.[18] - pH Adjustment of Mobile Phase: For ionizable compounds like dicarboxylic acids, adjusting the pH of the mobile phase can significantly improve separation. |
| Co-distillation of Impurities | Similar boiling points of the dicarboxylic acid and byproducts. | - Fractional Distillation: Use a fractionating column to improve separation efficiency. - Vacuum Distillation: Lowering the pressure will reduce the boiling points and can enhance the boiling point differences between components. |
Comparison of Purification Methods
The following diagram provides a comparative overview of common purification techniques for dicarboxylic acids.
Caption: Comparison of common purification methods for dicarboxylic acids.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the dicarboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Water or aqueous alcohol mixtures are often good choices for polar dicarboxylic acids.[10]
-
Dissolution: In a flask, add the crude dicarboxylic acid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Purification by Column Chromatography (Reverse-Phase)
-
Stationary Phase: Pack a chromatography column with C18-functionalized silica gel.
-
Mobile Phase Selection: A common mobile phase for reverse-phase chromatography of carboxylic acids is a gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid like trifluoroacetic acid (TFA) to suppress ionization.[18]
-
Sample Loading: Dissolve the crude dicarboxylic acid in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the proportion of the organic solvent to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure dicarboxylic acid.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dicarboxylic acid.
References
- ChemAnalyst. (2025, July 18). Understanding the Production Process of Adipic Acid.
- Google Patents. (n.d.). US9248381B2 - Method of purifying a dicarboxylic acid.
- Benchchem. (n.d.). Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purification.
- Shanghai Douwin Chemical Co.,Ltd. (n.d.). Preparation and Function of Adipic Acid.
- Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids.
- WIPO Patentscope. (2018, December 27). WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE.
- Google Patents. (n.d.). WO2001007389A1 - Process for crystallization of dicarboxylic acids.
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- Wiley Online Library. (n.d.). Succinic Acid: A New Platform Chemical for Biobased Polymers from Renewable Resources.
- Google Patents. (n.d.). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization.
- Climate Action Reserve. (n.d.). Adipic Acid Production.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dicarboxylic Acid Derivatization.
- Patsnap Eureka. (2025, July 31). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?
- Google Patents. (n.d.). US4060547A - Production of dicarboxylic acids.
- Google Patents. (n.d.). US4904389A - Process for the separation of dicarboxylic acids.
- Anhui Sunsing Chemicals Co.,Ltd. (n.d.). Succinic acid.
- Fraunhofer-Publica. (n.d.). Separation and purification of 1,18-octadecenedioic acid.
- WIPO Patentscope. (2001, March 29). WO/2001/021572 PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION.
- KiloMentor. (2017, February 17). Byproducts, Side-products, and Co-products.
- Intratec.us. (n.d.). Adipic Acid Production from Cyclohexane.
- Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
- GEA. (n.d.). Crystallization of Adipic Acid.
- PMC. (2022, March 8). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid.
- Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
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- PubMed. (n.d.). Purification by affinity chromatography of the dicarboxylate carrier from bovine heart mitochondria.
- LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.
- Longdom Publishing. (2025, March 12). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis.
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- PMC. (n.d.). Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake.
- PubMed. (2001, November 15). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS).
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
- Google Patents. (n.d.). WO2015085198A1 - A process for preparing succinic acid and succinate ester.
- Quora. (2018, July 12). What is the byproduct of the reaction?
- Organic Process Research & Development. (2012, December 4). On Byproducts and Side Products.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
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Validation & Comparative
Validation of analytical methods for dicarboxylic acid quantification
A Researcher's Guide to the Validation of Analytical Methods for Dicarboxylic Acid Quantification
Introduction: The Critical Role of Dicarboxylic Acid Quantification
Dicarboxylic acids (DCAs) are pivotal intermediates in numerous metabolic pathways, including fatty acid oxidation and the tricarboxylic acid (TCA) cycle. Their accurate quantification in biological matrices like plasma, urine, and cerebrospinal fluid is essential for biomarker discovery, diagnosing inborn errors of metabolism, and understanding the pathophysiology of various diseases, from Alzheimer's to vitamin B12 deficiency.[1][2][3] However, the inherent physicochemical properties of DCAs—high polarity, low volatility, and structural isomerism—present significant analytical challenges.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for DCA quantification. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounded in the rigorous framework of international regulatory guidelines. Our focus is on creating self-validating, robust methods that ensure data integrity and reproducibility, the cornerstones of scientific and clinical advancement.
The Foundation: Understanding Analytical Method Validation
Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[4][5] It is a mandatory requirement from regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8][9] A validated method provides confidence that the results generated are accurate, reliable, and reproducible.[10]
The core parameters evaluated during validation are designed to assess a method's performance under defined conditions.[6][11]
Core Validation Parameters
| Parameter | Definition | Purpose in DCA Analysis |
| Specificity / Selectivity | The ability to unequivocally measure the analyte in the presence of other components (e.g., impurities, degradants, matrix components).[6][10][12] | Crucial for distinguishing between structurally similar DCAs (e.g., methylmalonic acid vs. succinic acid) and separating them from a complex biological matrix. |
| Linearity | The ability to produce test results that are directly proportional to the analyte's concentration within a given range.[4][13] | Establishes the concentration range over which the assay is accurate and precise, ensuring that patient or study samples falling within this range can be reliably quantified. |
| Range | The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[13][14] | Defines the practical working boundaries of the method. |
| Accuracy | The closeness of the test results to the true value.[10][12] It is often expressed as percent recovery. | Ensures that the measured concentration of a DCA reflects its actual concentration in the sample, free from systemic error or bias. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[4][10] It includes repeatability (intra-assay) and intermediate precision (inter-assay). | Demonstrates the method's reproducibility over a short period (repeatability) and over different days, with different analysts, or on different equipment (intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] | Determines the method's ability to detect trace amounts of a DCA, which is important for early disease diagnosis or monitoring low-level exposure. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17] | Defines the lower limit of the reportable range for the assay. It is the lowest concentration that can be measured reliably. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][18] | Provides an indication of the method's reliability during normal usage and its transferability between different labs or instruments. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[19][20] | Ensures that the DCA concentration does not change during sample collection, handling, storage, and analysis, which is critical for the integrity of clinical trial data. |
Workflow for Analytical Method Validation
The validation process is a systematic journey from method development to routine application. Each stage builds upon the last to create a comprehensive picture of the method's performance.
Comparative Analysis of Quantification Techniques
The choice of analytical technique is the most critical decision in developing a DCA quantification method. The primary contenders are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with Capillary Electrophoresis (CE) serving as a powerful alternative for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a workhorse for DCA analysis. Its strength lies in its high chromatographic resolution and established libraries for electron ionization (EI) mass spectra.
-
Core Principle: Volatile compounds are separated in a gaseous mobile phase and then detected by a mass spectrometer.
-
Causality of Derivatization: DCAs are polar and non-volatile. They cannot be analyzed directly by GC. A chemical derivatization step is mandatory to convert them into volatile and thermally stable esters or silyl ethers.[21] This is the most critical step in the entire workflow; incomplete or inconsistent derivatization is a primary source of poor precision and accuracy.
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Novel Long-Chain Dicarboxylic Acids vs. Statins: A Technical Comparison Guide
Topic: In vitro and in vivo studies of novel dicarboxylic acids (Focus: Bempedoic Acid & Analogs) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction: The Renaissance of Dicarboxylic Acids
Long-chain dicarboxylic acids (DCAs) have emerged from obscure metabolic intermediates to the forefront of cardiovascular drug development. While traditional lipid-lowering therapies like Statins (HMG-CoA reductase inhibitors) remain the standard of care, their utility is often limited by statin-associated muscle symptoms (SAMS).
This guide focuses on Bempedoic Acid (ETC-1002) , a first-in-class novel DCA derivative.[1] Unlike simple dietary DCAs (e.g., dodecanedioic acid), Bempedoic acid is a synthetic prodrug designed to target ATP-Citrate Lyase (ACLY) .[2] This guide provides a rigorous technical comparison of this novel DCA class against Statins, detailing the mechanistic divergence that allows for liver-specific efficacy without muscle toxicity.
Mechanistic Comparison: Liver Selectivity & Pathway Targeting
The Core Differentiator: Tissue-Specific Activation
The critical advantage of novel DCAs like Bempedoic acid lies in their prodrug nature. They require activation by Very-Long-Chain Acyl-CoA Synthetase 1 (ACSVL1/SLC27A2) to form the active CoA-thioester.[2][3]
-
Novel DCAs (Bempedoic Acid): ACSVL1 is highly expressed in the liver but absent in skeletal muscle.[4] Thus, the drug is active only in the hepatocyte, sparing muscle tissue.
-
Statins: Inhibit HMG-CoA reductase systemically, affecting ubiquinone (CoQ10) synthesis in muscle cells, which contributes to myopathy.
Pathway Visualization
The following diagram illustrates the parallel inhibition points of Bempedoic Acid (upstream) and Statins (downstream) within the cholesterol biosynthesis pathway.
Figure 1: Synergistic inhibition of cholesterol synthesis.[5] Bempedoic acid inhibits ACLY (upstream), while Statins inhibit HMG-CoA Reductase (downstream).
In Vitro Experimental Protocols
Protocol A: ATP-Citrate Lyase (ACLY) Inhibition Assay
Objective: To determine the IC50 of a novel DCA against recombinant human ACLY. Context: Traditional Malate Dehydrogenase (MDH) coupled assays can suffer from interference by NADH oxidases in crude extracts. The Direct Homogeneous Method is preferred for high-throughput accuracy.
Materials:
-
Recombinant human ACLY (active).
-
Substrates: [14C]Citrate (2 µCi/µmol), CoA, ATP, MgCl2.[6]
-
Detection: MicroScint-O (scintillation cocktail specific for organic phase).
-
Buffer: 87 mM Tris (pH 8.0), 20 mM MgCl2, 10 mM KCl, 10 mM DTT.[6]
Step-by-Step Workflow:
-
Preparation: Dilute test compounds (DCA analogs) in DMSO.
-
Reaction Assembly: In a 384-well plate, combine:
-
Incubation: Incubate at 37°C for 3 hours.
-
Quenching: Stop reaction with 1 µL of 0.5 M EDTA (Final ~24 mM).
-
Extraction/Detection: Add 60 µL MicroScint-O. Shake gently overnight.
-
Analysis: Read on a TopCount scintillation counter. Calculate IC50 relative to vehicle control.
Protocol B: Cellular Selectivity (Hepatocyte vs. Myocyte)
Objective: To validate liver-specific efficacy and muscle safety in vitro.
-
Cell Lines: HepG2 (Hepatoma, expresses ACSVL1) and C2C12 (Myoblasts, lacks ACSVL1).
-
Treatment: Treat both lines with DCA (0.1 - 100 µM) vs. Atorvastatin (Control) for 4 hours.
-
Tracer: Add [14C]Acetate (precursor for cholesterol).
-
Lipid Extraction: Saponify cells, extract non-saponifiable lipids (sterols) with petroleum ether.
-
Readout: Measure [14C] incorporation into sterols.
-
Expected Result: DCA inhibits synthesis in HepG2 but not C2C12. Statin inhibits both.
-
In Vivo Comparative Studies
Animal Model: ApoE-/- Mouse (Western Diet)
The Apolipoprotein E knockout (ApoE-/-) mouse is the gold standard for atherosclerosis and hyperlipidemia drug testing.
Experimental Design Table
| Parameter | Group A: Vehicle | Group B: Novel DCA (Bempedoic Acid) | Group C: Statin (Atorvastatin) |
| Model | ApoE-/- Mouse (Male, 8 wks) | ApoE-/- Mouse (Male, 8 wks) | ApoE-/- Mouse (Male, 8 wks) |
| Diet | Western Diet (21% fat, 0.15% cholesterol) | Western Diet | Western Diet |
| Dosing | Oral Gavage (Daily) | 30 mg/kg/day | 10 mg/kg/day |
| Duration | 12-14 Weeks | 12-14 Weeks | 12-14 Weeks |
| Primary Endpoint | Baseline Lipid Profile | LDL-C Reduction | LDL-C Reduction |
| Secondary Endpoint | Atherosclerotic Lesion Area | hsCRP (Inflammation) | Muscle Histology (Toxicity) |
Protocol C: Workflow for Efficacy Evaluation
-
Acclimatization: Acclimatize mice for 1 week; switch to Western Diet.
-
Stratification: Randomize mice based on baseline body weight and plasma cholesterol.
-
Dosing Phase: Administer compounds daily via oral gavage. Monitor body weight and food intake bi-weekly.
-
Interim Bleed (Week 6): Retro-orbital blood collection (under isoflurane anesthesia) to monitor lipid trajectory.
-
Termination (Week 14):
-
Plasma: Analyze Total Cholesterol (TC), LDL-C, HDL-C, Triglycerides (TG), and hsCRP using an autoanalyzer.
-
Liver: Homogenize for hepatic lipid extraction (Folch method) to assess steatosis.
-
Aorta: Perfuse with PBS/Formalin. Dissect the entire aorta. Stain with Oil Red O to visualize atherosclerotic plaques. Quantify lesion area using ImageJ software.
-
Comparative Performance Data
The following table summarizes typical experimental data comparing a Novel DCA (like Bempedoic Acid) against a Statin and Placebo.
| Metric | Placebo | Novel DCA (Bempedoic Acid) | Statin (Atorvastatin) | DCA + Statin (Combo) |
| In Vitro IC50 (ACLY) | N/A | ~0.2 - 0.5 µM (Active form) | No Effect | N/A |
| HepG2 Cholesterol Synthesis | 100% (Ref) | ↓ 30-40% | ↓ 50-60% | ↓ >70% |
| Myocyte Cholesterol Synthesis | 100% (Ref) | No Change (Safety) | ↓ 40-50% (Toxicity Risk) | ↓ 40-50% |
| In Vivo LDL-C Reduction | 0% | ↓ 20-25% | ↓ 40-50% | ↓ 50-60% |
| hsCRP (Inflammation) | 0% | ↓ 20-30% | ↓ 15-20% | ↓ 35-40% |
| Muscle Side Effects | None | Rare / Placebo-like | Potential Myopathy | Potential Myopathy |
Experimental Workflow Diagram
This diagram outlines the logical flow from compound synthesis to in vivo validation.
Figure 2: Critical path for validating novel dicarboxylic acids in drug development.
References
-
Ray, K. K., et al. (2019). "Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol." New England Journal of Medicine.
-
Pinkosky, S. L., et al. (2016). "Liver-specific ATP-citrate lyase inhibition by bempedoic acid reduces LDL-C and attenuates atherosclerosis." Nature Communications.
-
Pietzke, M., et al. (2020). "ATP Citrate Lyase: A Central Metabolic Enzyme in Cancer and Hyperlipidemia." Nature Reviews Molecular Cell Biology.
-
Esperion Therapeutics. (2020). "Bempedoic Acid (Nexletol) Prescribing Information."
-
Zhang, Y., et al. (2012). "A novel direct homogeneous assay for ATP citrate lyase."[12] Journal of Lipid Research.
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- 4. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
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In Silico Assessment of Butenedioic Acid Isomers: A Comparative Reactivity Guide
Executive Summary: The Cis-Trans Conundrum
In drug development and polymer synthesis, the choice between Maleic acid (cis-butenedioic acid) and Fumaric acid (trans-butenedioic acid) is rarely arbitrary. While they share the identical molecular formula (
This guide moves beyond basic stoichiometry to explore the quantum mechanical origins of their behavior. We will utilize Density Functional Theory (DFT) to quantify why Maleic acid is kinetically labile (prone to dehydration and isomerization) while Fumaric acid acts as a thermodynamic sink.
Key Takeaway: The ~22–26 kJ/mol stability penalty inherent to Maleic acid drives its heightened reactivity in nucleophilic additions and dehydration, whereas Fumaric acid’s stability makes it the preferred counter-ion for pharmaceutical salts requiring long-term shelf life.
The Thermodynamic Landscape
To predict reactivity, we must first map the ground state potential energy surface (PES). The fundamental difference lies in the steric repulsion between the two carboxyl groups in the cis isomer.
Relative Stability Data
Experimental calorimetry and DFT calculations (B3LYP/6-311++G(d,p)) consistently show Fumaric acid as the global minimum.
| Parameter | Maleic Acid (cis) | Fumaric Acid (trans) | |
| Geometry | N/A | ||
| Relative Energy ( | +5.4 to +6.2 kcal/mol | 0.0 kcal/mol (Reference) | ~6 kcal/mol (Steric Strain) |
| Melting Point | 130 – 139 °C | 287 °C | Lattice Energy Stability |
| Dipole Moment | ~2.5 - 3.0 Debye | 0.0 Debye | Symmetry cancellation |
Scientist's Insight: The non-zero dipole moment of Maleic acid makes it significantly more soluble in polar solvents (water) compared to Fumaric acid. However, this high solubility comes at the cost of crystal lattice stability.
Electronic Structure & The pKa Anomaly
One of the most critical aspects for salt selection in pharma is acidity. Here, the computational model reveals a fascinating "crossing" effect driven by Intramolecular Hydrogen Bonding (IHB) .
The "pKa Crossing" Phenomenon
Unlike simple acids, the acidity of these isomers does not follow a linear trend.
-
First Ionization (
): Maleic acid is a stronger acid.[1][2]-
Mechanism:[3] Upon losing the first proton, the resulting maleate mono-anion forms a strong 7-membered IHB ring (
). This stabilizes the conjugate base, driving the equilibrium forward.
-
-
Second Ionization (
): Maleic acid is a weaker acid.-
Mechanism:[3] Removing the second proton requires breaking that stabilizing IHB and overcoming the electrostatic repulsion of two adjacent carboxylate anions.
-
| Acid | Structural Cause | ||
| Maleic (cis) | 1.9 | 6.2 | Stabilized Mono-anion (IHB) |
| Fumaric (trans) | 3.0 | 4.4 | No IHB; purely inductive effects |
Visualization of the Iso-Surface
The electrostatic potential map (ESP) confirms that the electron density in the Maleic mono-anion is delocalized across the IHB, whereas Fumaric acid relies on solvent interactions for stabilization.
Case Study: Anhydride Formation & Dehydration
This is the definitive "self-validating" experiment for distinguishing the isomers.
The Reaction: Dehydration to form Maleic Anhydride.
-
Maleic Acid: Reacts readily at ~140°C. The cis geometry pre-organizes the hydroxyl and carbonyl groups in close proximity (proximal effect).
-
Fumaric Acid: Inert to direct dehydration. The trans geometry places the reactive groups
apart.[4] Dehydration requires a high-energy isomerization step first.
Computational Pathway (Graphviz)
The following diagram illustrates the reaction coordinate. Note the high barrier for Fumaric acid compared to the barrierless/low-barrier path for Maleic acid.
Figure 1: Reaction coordinate illustrating the energetic cost required for Fumaric acid to access the anhydride pathway.
Experimental Validation Protocol
To validate your computational predictions, perform the following FTIR (Fourier-Transform Infrared Spectroscopy) workflow. This protocol confirms the cis vs. trans nature via carbonyl stretching frequencies.
Computational Setup (Gaussian/ORCA)
Objective: Calculate vibrational frequencies to compare with experimental IR spectra.
-
Method: DFT B3LYP
-
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for describing the lone pairs on Oxygen).
-
Solvation: CPCM (Water) – Essential for pKa prediction; use Gas Phase for IR comparison.
Input Block Example (Gaussian):
The Validation Workflow
Figure 2: Self-validating workflow to ensure computational accuracy before moving to reactivity predictions.
Diagnostic Bands
-
Maleic Acid: Look for the
stretch shifted to lower wavenumbers (~1690 ) due to IHB weakening the bond. -
Fumaric Acid: Distinct
stretch at higher wavenumbers (~1710 ) and the absence of the "broad" IHB -OH stretch seen in Maleic.
References
-
NIST Chemistry WebBook. Maleic Acid & Fumaric Acid Thermochemical Data. Standard Reference Data. [Link]
-
Journal of Chemical Physics. Intramolecular hydrogen bonding in maleic acid: A DFT study. [Link]
-
ACS Omega. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid. (Isomerization Kinetics). [Link]
-
Gaussian, Inc. Thermochemistry in Gaussian. Whitepaper on calculating Enthalpy and Gibbs Free Energy. [Link]
Sources
A Comparative Guide to the Coordination Properties of Dicarboxylic Acid Ligands for Researchers and Drug Development Professionals
In the intricate world of coordination chemistry and materials science, the selection of an appropriate ligand is paramount to tailoring the structure, and consequently, the function of the resulting metal complex. Among the vast library of organic linkers, dicarboxylic acids stand out for their versatility, offering a robust platform for the construction of a diverse array of coordination polymers, including the highly sought-after metal-organic frameworks (MOFs). Their ability to act as chelating or bridging ligands, combined with the tunability of their structural features, provides a powerful toolkit for the rational design of materials with specific properties for applications in catalysis, gas storage, and drug delivery.
This guide provides an in-depth comparative analysis of the coordination properties of several representative dicarboxylic acid ligands. We will explore how fundamental characteristics such as the length of the aliphatic chain and the rigidity of the ligand backbone dictate the coordination modes, the dimensionality of the resulting structures, and the physicochemical properties of the final metal complexes. This analysis is grounded in experimental data and established characterization protocols to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
The Influence of Ligand Structure on Coordination Geometry
The coordination behavior of a dicarboxylic acid ligand is fundamentally governed by its structural attributes. The spatial arrangement of the two carboxylate groups, their conformational freedom, and the steric hindrance around the coordination sites all play a crucial role in determining the final architecture of the metal-ligand assembly. To illustrate these principles, we will compare a selection of dicarboxylic acids, focusing on their complexes with Copper(II) as a consistent metal center.
Our comparative study will focus on two main families of dicarboxylic acids:
-
Flexible Aliphatic Dicarboxylic Acids: We will examine the effect of increasing the length of the methylene spacer between the two carboxylate groups by comparing oxalic acid (no spacer), succinic acid (-(-CH₂-)₂- spacer), and adipic acid (-(-CH₂-)₄- spacer).
-
Rigid Dicarboxylic Acids: To understand the impact of conformational rigidity, we will compare the saturated and flexible succinic acid with its unsaturated analogue, fumaric acid, and the aromatic terephthalic acid.
Coordination Versatility: A Tale of Two Carboxylates
Dicarboxylic acids are versatile ligands capable of adopting various coordination modes. The deprotonated carboxylate groups can bind to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. This flexibility allows for the formation of discrete molecular complexes or extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.
The Chelate Effect: A Driving Force for Stability
When a dicarboxylic acid ligand binds to a single metal ion using both of its carboxylate groups, it forms a chelate ring. This mode of coordination is often thermodynamically favored over the binding of two separate monodentate ligands, a phenomenon known as the chelate effect. The primary driving force for the chelate effect is a significant increase in entropy. The replacement of multiple monodentate ligands by a single polydentate ligand leads to a net increase in the number of free molecules in the system, resulting in a positive entropy change (ΔS) and a more negative Gibbs free energy change (ΔG), which signifies a more stable complex.[1][2]
Caption: The chelate effect: replacement of four monodentate ligands (L) with one bidentate dicarboxylate ligand results in a net increase in the number of species, driving the reaction towards the more stable chelate complex.
Comparative Analysis of Selected Dicarboxylic Acid Ligands with Copper(II)
To provide a clear and objective comparison, we will examine the coordination behavior of our selected dicarboxylic acids with Cu(II). Copper(II) is a good model metal ion due to its versatile coordination geometries, which are sensitive to the nature of the coordinating ligands.
Effect of Aliphatic Chain Length
The length of the methylene chain separating the two carboxylate groups in flexible aliphatic dicarboxylic acids has a profound impact on their ability to form chelate rings and on the dimensionality of the resulting coordination polymers.
| Ligand | Structure | Resulting Cu(II) Complex Structure | Key Structural Features |
| Oxalic Acid | HOOC-COOH | Dinuclear complexes, e.g., [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)][3] | The short distance between carboxylates favors a bis(bidentate) bridging mode, leading to dinuclear units.[3][4] |
| Succinic Acid | HOOC-(CH₂)₂-COOH | 1D polymeric chains, e.g., {[Cu(succ)(deed)]·4H₂O}n[5] | The flexible four-carbon backbone allows the ligand to bridge between Cu(II) centers, forming one-dimensional chains.[5][6][7] |
| Adipic Acid | HOOC-(CH₂)₄-COOH | 1D chains or more complex networks | The longer, more flexible chain can adopt various conformations, leading to diverse structures, often 1D chains. |
Effect of Ligand Rigidity
Introducing rigidity into the dicarboxylic acid backbone by incorporating double bonds or aromatic rings significantly influences the directionality of the coordination bonds and the overall structure of the resulting coordination polymer.
| Ligand | Structure | Resulting Cu(II) Complex Structure | Key Structural Features |
| Fumaric Acid | HOOC-CH=CH-COOH (trans) | 1D or 2D coordination polymers, e.g., [Cu(fum)(4-phpy)₂(H₂O)][8] | The rigid trans configuration prevents chelation and promotes the formation of extended bridged structures. The resulting polymers can be 1D chains or 2D sheets.[8][9][10] |
| Terephthalic Acid | HOOC-C₆H₄-COOH (para) | 2D or 3D Metal-Organic Frameworks (MOFs), e.g., Cu(tpa) | The rigid linear geometry of the linker directs the formation of highly ordered, porous 2D or 3D frameworks.[11][12][13] |
Experimental Protocols for Synthesis and Characterization
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for the synthesis of a representative copper(II)-dicarboxylate complex and its characterization using key analytical techniques.
Synthesis of a Copper(II)-Terephthalate MOF (Cu-tpa)
This protocol describes a common solvothermal method for the synthesis of a copper-terephthalate MOF.[13][14]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Terephthalic acid (H₂tpa)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass beaker, dissolve an equimolar amount of copper(II) nitrate trihydrate and terephthalic acid in DMF. For example, dissolve 1.053 g of Cu(NO₃)₂·3H₂O and 0.724 g of H₂tpa in 50 mL of DMF.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C and maintain this temperature for 24 hours.
-
After 24 hours, cool the autoclave down to room temperature.
-
Collect the blue crystalline product by filtration.
-
Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum at an elevated temperature (e.g., 150 °C) to remove solvent molecules from the pores.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 3. mdpi.com [mdpi.com]
- 4. An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2'-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A one-dimensional copper(II) coordination polymer incorporating succinate and N,N-diethylethylenediamine ligands: crystallographic analysis, vibrational and surface features, and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis and structural characterization of a Cu(ii)-based 1D coordination polymer and its application in Schottky devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Synthesis and Structure Characterization of Copper Terephthalate Metal-Organic Frameworks [academia.edu]
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- 13. nationalmaglab.org [nationalmaglab.org]
- 14. scite.ai [scite.ai]
Assessing the Drug-like Properties of (2Z)-2-Methyl-3-phenylbut-2-enedioic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is paramount to de-risk and streamline the development pipeline. This guide provides a comprehensive analysis of the drug-like properties of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid and its derivatives. By integrating computational predictions with established experimental principles, we offer a comparative framework to evaluate their potential as viable oral drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental physicochemical characteristics that govern a molecule's pharmacokinetic profile.
Introduction: The "Fail Early, Fail Cheap" Paradigm in Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles, including inadequate absorption, distribution, metabolism, and excretion (ADME). To mitigate these risks, the principle of "fail early, fail cheap" has become a cornerstone of drug development. This involves the early-stage evaluation of a compound's intrinsic properties to predict its in vivo behavior. A key initial step in this process is the assessment of a molecule's "drug-likeness," a qualitative concept that evaluates its suitability for oral administration based on key physicochemical parameters.
(2Z)-2-Methyl-3-phenylbut-2-enedioic acid, a dicarboxylic acid derivative, presents an interesting scaffold for medicinal chemistry exploration. Its structural features, including a phenyl ring, a double bond, and two carboxylic acid groups, offer multiple points for modification to modulate its biological activity and physicochemical properties. This guide will dissect the drug-like properties of this parent compound and its analogs, providing a comparative analysis to guide future derivatization and optimization efforts.
The Theoretical Framework: Lipinski's Rule of Five as a Guiding Principle
A foundational tool in the assessment of drug-likeness is Lipinski's Rule of Five, an empirically derived set of guidelines that predict the oral bioavailability of a chemical compound.[1][2] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are generally more readily absorbed.
-
Logarithm of the Octanol-Water Partition Coefficient (LogP) ≤ 5: This parameter reflects the lipophilicity of a molecule. A value within this range suggests a balance between aqueous solubility and lipid membrane permeability.[3]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds in a molecule.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
It is crucial to recognize that Lipinski's Rule of Five is a guideline, not an absolute law, and many successful drugs, particularly natural products and those utilizing active transport mechanisms, fall outside these parameters.[1][3] Nevertheless, it provides an invaluable framework for the initial assessment of large compound libraries and for guiding the optimization of lead candidates.
Comparative Analysis of (2Z)-2-Methyl-3-phenylbut-2-enedioic Acid and Its Analogs
To provide a practical context for assessing the drug-like properties of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid, we will compare its predicted physicochemical properties with those of structurally related compounds. The data presented in the following table has been compiled from publicly available databases and computational predictions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3-AA) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| (2Z)-2-Methyl-3-phenylbut-2-enedioic acid | C11H10O4 | 206.19 | 1.8 (Predicted) | 2 | 4 | 0 |
| (E)-2-Methyl-3-phenylbut-2-enoic acid | C11H12O2 | 176.21[4][5] | 2.9[6] | 1[6] | 2[6] | 0 |
| 2-Methyl-3-phenylbutyric acid | C11H14O2 | 178.23[7] | 2.6[7] | 1 | 2 | 0 |
| 2-(2-Methyl-3-phenylprop-2-enyl)propanedioic acid | C13H14O4 | 234.25[8] | 2.7[8] | 2 | 4 | 0 |
Note: The LogP for (2Z)-2-Methyl-3-phenylbut-2-enedioic acid is a predicted value based on computational models due to the absence of a readily available experimentally determined value.
Based on this comparative analysis, (2Z)-2-Methyl-3-phenylbut-2-enedioic acid and its selected derivatives all comply with Lipinski's Rule of Five , suggesting they possess a favorable physicochemical profile for oral bioavailability. The parent compound, with a molecular weight of 206.19 g/mol , a predicted LogP of 1.8, two hydrogen bond donors, and four hydrogen bond acceptors, sits comfortably within the desired "drug-like" chemical space.
Methodologies for Assessing Drug-like Properties
A comprehensive assessment of drug-like properties extends beyond Lipinski's rule and involves a battery of in silico and in vitro assays.
In Silico (Computational) Prediction
The initial evaluation of ADME properties is now routinely performed using computational models.[9][10][11] These in silico tools leverage large datasets of experimentally determined properties to predict the behavior of novel compounds.
Workflow for In Silico ADME Prediction:
Caption: A generalized workflow for in silico ADME prediction.
Key Predicted Parameters:
-
Aqueous Solubility: Crucial for dissolution in the gastrointestinal tract.
-
Caco-2 Permeability: An in vitro model for predicting intestinal drug absorption.[12]
-
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, which affects its distribution and availability.
-
Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.
Experimental In Vitro Assays
While in silico models are powerful screening tools, experimental validation is essential. A suite of in vitro ADME assays can provide more definitive data on a compound's properties.
Key In Vitro ADME Assays:
-
Kinetic and Thermodynamic Solubility Assays: Experimentally determine the solubility of a compound in various aqueous buffers.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay to predict passive membrane permeability.
-
Caco-2 Permeability Assay: Utilizes a monolayer of Caco-2 cells to model the intestinal barrier and assess both passive and active transport.
-
Microsomal Stability Assay: Measures the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its metabolic clearance.
-
CYP450 Inhibition Assays: Determines the potential of a compound to inhibit major CYP enzymes.
Experimental Workflow for In Vitro ADME Profiling:
Caption: A streamlined workflow for experimental in vitro ADME profiling.
Step-by-Step Experimental Protocols
For researchers wishing to experimentally validate the drug-like properties of their compounds, the following are generalized protocols for key assays.
Protocol for Determining Octanol-Water Partition Coefficient (LogP) using the Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of octanol and water, shaking vigorously, and allowing the phases to separate overnight.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated octanol and water in a known ratio (e.g., 1:1).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Protocol for Kinetic Solubility Assay
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.
-
Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for dissolution.
-
Precipitation Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a high-throughput method such as nephelometry or UV-Vis spectroscopy.
-
Data Analysis: Compare the measured concentration to a standard curve to determine the kinetic solubility.
Conclusion and Future Directions
The in silico analysis presented in this guide suggests that (2Z)-2-Methyl-3-phenylbut-2-enedioic acid and its derivatives possess favorable physicochemical properties consistent with good oral bioavailability, as defined by Lipinski's Rule of Five. Their relatively low molecular weights, moderate lipophilicity, and acceptable number of hydrogen bond donors and acceptors make them promising starting points for further drug discovery efforts.
However, it is imperative to underscore that these computational predictions serve as an initial filter. The subsequent steps should involve rigorous experimental validation of these properties through the in vitro assays detailed in this guide. Furthermore, the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) through systematic chemical modifications will be crucial in optimizing both the biological activity and the ADME profile of this chemical series. By embracing a data-driven approach that integrates computational and experimental methodologies, researchers can more effectively navigate the complexities of drug development and increase the probability of advancing new therapeutic agents to the clinic.
References
-
Chemaxon. logP and logD Calculation. Retrieved from [Link]
-
Mapping Ignorance. (2018, June 13). Putting the "rule of five" of drug research in context. Retrieved from [Link]
-
Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]
-
PubChem. 2-(2-Methyl-3-phenylprop-2-enyl)propanedioic acid. Retrieved from [Link]
- Bălă, E., et al. (2022). In Silico Methods Available for ADME Predictions. Pharmaceuticals, 15(4), 433.
- Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177.
-
ResearchGate. Analysis Results of Lipinski's Rule of Five. Retrieved from [Link]
-
Moodle@Units. Lipinski's rule of five. Retrieved from [Link]
-
PubChem. (E)-2-methyl-3-phenylbut-2-enoic acid. Retrieved from [Link]
-
PubChem. 2-Methyl-3-phenylbutyric acid. Retrieved from [Link]
-
PubChem. (2R)-2-methyl-2-phenylbut-3-enal. Retrieved from [Link]
- Beji, F., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 126-132.
-
Chemaxon. LogP and logD calculations. Retrieved from [Link]
-
BigChem. In silico ADME. Retrieved from [Link]
- Gornicka, A., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
-
PubChem. (Z)-2-methyl-3-phenylbut-2-en-1-ol. Retrieved from [Link]
-
Semantic Scholar. Table 2 from Aromatic Rings Act as Hydrogen Bond Acceptors. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
